Product packaging for 12-Deoxywithastramonolide(Cat. No.:CAS No. 60124-17-6)

12-Deoxywithastramonolide

Cat. No.: B600304
CAS No.: 60124-17-6
M. Wt: 470.6 g/mol
InChI Key: AWVMHXZWAKRDGG-MEBIVHGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Deoxywithastramonolide is a steroidal lactone compound classified among the withanolides, a group of bioactive constituents predominantly found in the medicinal plant Withania somnifera (Ashwagandha) . It is also identified by the synonyms Baimantuoluoside C aglycone and 27-Hydroxywithanolide B . This compound is a subject of interest in natural product research and pharmacokinetic studies due to its presence in a widely used botanical extract. In research settings, this compound is investigated as a major component in the standardization and bioanalysis of Withania somnifera root extracts (WSE) . Pharmacokinetic studies have demonstrated that this compound is absorbed into the systemic circulation, with specific parameters such as Cmax and Tmax determined in preclinical models . In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound exhibits properties consistent with oral bioavailability and has the potential to cross the blood-brain barrier, making it relevant for neurological research . The compound is typically extracted and quantified alongside other withanolides like withaferin A and withanolide A to assess the overall profile and potency of plant extracts . Research into withanolides as a class indicates broad therapeutic potential, including cytotoxic, immunomodulatory, and neuroprotective activities, although the specific mechanisms of action for this compound require further elucidation . Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O6 B600304 12-Deoxywithastramonolide CAS No. 60124-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVMHXZWAKRDGG-MEBIVHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659533
Record name (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60124-17-6
Record name (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

12-Deoxywithastramonolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide is a naturally occurring withanolide found in plants of the Solanaceae family, notably in Withania somnifera (Ashwagandha) and Datura metel.[1] Withanolides are a group of C28 steroidal lactones known for their diverse and significant pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a characteristic ergostane-type steroidal skeleton. Its systematic IUPAC name is (5α,6α,7α,22R)-6,7-Epoxy-5,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic acid δ-lactone.[2][3] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C28H38O6[2][3][4]
Molecular Weight 470.60 g/mol [1][2][3][4]
CAS Number 60124-17-6[2][3][4][5]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 668.3 ± 55.0 °C[2]
Density (Predicted) 1.253 g/cm³[2]
SMILES CC1=C(CO)C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(C)CC[C@H]4[C@H]3[C@H]5--INVALID-LINK--[C@]6([C@@]4(C(=O)C=C6)C)O)C[1][4]
InChIKey AWVMHXZWAKRDGG-MEBIVHGNSA-N[1][3][5]
Solubility DMSO: 50 mg/mL (106.25 mM)[4]

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and cytotoxic activities, making it a compound of interest for therapeutic development.

Anti-inflammatory Activity

Studies have shown that this compound exhibits immunomodulatory effects by modulating the production of key cytokines. Specifically, it has been reported to reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This dual action suggests a potential therapeutic role in inflammatory conditions. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Blocked) Pro-inflammatory Genes (e.g., TNF-α) Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Pro-inflammatory Genes (e.g., TNF-α) Transcription (Decreased) Anti-inflammatory Genes (e.g., IL-10) Anti-inflammatory Genes (e.g., IL-10) Nucleus->Anti-inflammatory Genes (e.g., IL-10) Transcription (Increased)

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

This compound has been shown to possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer).[5] The mechanism of its anticancer effect is reported to involve the induction of cell cycle arrest at the G2/M phase and the triggering of mitochondria-mediated apoptosis. This suggests that the compound interferes with critical cellular processes required for cancer cell proliferation and survival.

cytotoxic_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell G2/M Checkpoint G2/M Checkpoint Cancer Cell->G2/M Checkpoint Disruption Mitochondria Mitochondria Cancer Cell->Mitochondria Induction of Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of cytotoxic activity of this compound.

Experimental Protocols

Isolation of this compound from Withania somnifera

A general protocol for the extraction and isolation of withanolides from Withania somnifera is outlined below. This can be adapted for the specific isolation of this compound.

isolation_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Plant Material Dried Plant Material Solvent Extraction\n(e.g., Ethanol (B145695)/Methanol) Solvent Extraction (e.g., Ethanol/Methanol) Dried Plant Material->Solvent Extraction\n(e.g., Ethanol/Methanol) Crude Extract Crude Extract Solvent Extraction\n(e.g., Ethanol/Methanol)->Crude Extract Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography\n(Silica Gel) Fractions Fractions Column Chromatography\n(Silica Gel)->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots of W. somnifera) is subjected to solvent extraction.

    • Commonly used solvents include ethanol or methanol. The extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) is used to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing this compound (identified by comparison with a standard or by spectroscopic methods) are pooled.

    • Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., A549 and HT-29).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and cytotoxic properties. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on the Biosynthesis of 12-Deoxywithastramonolide in Withania somnifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Among these, 12-Deoxywithastramonolide represents a key intermediate in the biosynthesis of various downstream withanolides. Understanding its formation is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally important withanolides. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a rich source of withanolides, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The biosynthesis of these complex molecules originates from the isoprenoid pathway, diverging from the sterol pathway at the level of 24-methylenecholesterol (B1664013).[1][2] This guide focuses on the enzymatic cascade that converts 24-methylenecholesterol into this compound, a pivotal branch-point intermediate. The elucidation of this pathway opens avenues for the biotechnological production of specific withanolides for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the precursor 24-methylenecholesterol is a multi-step process involving a series of oxidation and cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs), a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT). While the complete pathway has been elucidated through heterologous expression and in vitro reconstitution studies, the precise sequence of all reactions is an active area of research.[3][4][5] The proposed core pathway is as follows:

  • Initial Hydroxylations and Oxidations: The pathway is initiated by a series of hydroxylation and oxidation reactions on the sterol side chain.

  • Lactone Ring Formation: A key step is the formation of the characteristic δ-lactone ring, a hallmark of withanolides. This is catalyzed by a sequence of reactions involving CYPs and an SDR.[3]

  • A-Ring Modification: Subsequent modifications of the A-ring of the sterol nucleus, including the introduction of a ketone and a double bond, are crucial for the formation of the withanolide scaffold.[3]

The following diagram illustrates the proposed biosynthetic pathway leading to a core withanolide intermediate, from which this compound is derived.

Biosynthesis of this compound cluster_enzymes Enzyme Classes 24-Methylenecholesterol 24-Methylenecholesterol Intermediate_1 Hydroxylated Intermediates 24-Methylenecholesterol->Intermediate_1 CYP87G1, CYP749B2 Intermediate_2 Hemiacetal Intermediate Intermediate_1->Intermediate_2 Intermediate_3 Lactone Ring Intermediate Intermediate_2->Intermediate_3 SDH2 Intermediate_4 A-Ring Modified Intermediate Intermediate_3->Intermediate_4 CYP88C7, CYP88C10 This compound This compound Intermediate_4->this compound SULF1 (spontaneous) CYP87G1 CYP87G1 CYP749B2 CYP749B2 SDH2 SDH2 CYP88C7 CYP88C7 CYP88C10 CYP88C10 SULF1 SULF1

Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Functions

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes, primarily belonging to the cytochrome P450, short-chain dehydrogenase/reductase, and sulfotransferase families.

EnzymeFamilyProposed Function in the Pathway
CYP87G1 Cytochrome P450Catalyzes initial hydroxylation reactions on the sterol side chain.[3][4][5]
CYP749B2 Cytochrome P450Further oxidation of the side chain, contributing to lactone ring formation.[3][4][5]
SDH2 Short-chain Dehydrogenase/ReductaseCatalyzes the oxidation of a hemiacetal intermediate to form the stable δ-lactone ring.[3][5]
CYP88C7 Cytochrome P450Involved in the modification of the A-ring of the withanolide scaffold.[3][4][5]
CYP88C10 Cytochrome P450Further oxidation of the A-ring, leading to the characteristic α,β-unsaturated ketone.[3][4][5]
SULF1 SulfotransferaseCatalyzes the sulfonation of an A-ring intermediate, which is proposed to facilitate a spontaneous rearrangement to form the final A-ring structure.[3][4]

Quantitative Data

Quantitative analysis of withanolides in different tissues of Withania somnifera provides insights into the spatial regulation of their biosynthesis. The concentration of this compound and other related withanolides varies significantly between different plant organs.

Table 1: Concentration of Selected Withanolides in Withania somnifera Tissues (mg/g Dry Weight)

WithanolideLeafStemRootReference
This compound---[6]
Withaferin A0.024 - 0.7750.003 - 1.8730.002 - 0.821[2]
Withanolide A0.015 - 0.0440.026 - 0.2520.031 - 0.149[2]

Note: Data for this compound was not explicitly provided in the same comparative study. Pharmacokinetic studies have detected it in plasma after oral administration of W. somnifera extract.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of W. somnifera Extract

ParameterValueUnitReference
Cmax57.536 ± 7.523ng/mL[6]
Tmax0.291 ± 0.102h[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Enzymes in Escherichia coli

This protocol describes the general workflow for producing recombinant withanolide biosynthetic enzymes in E. coli for subsequent characterization.

Heterologous Expression Workflow cluster_prep Plasmid Construction cluster_expression Protein Expression cluster_harvest Cell Harvest and Lysis Gene_Synthesis Codon-optimize and synthesize a gene (e.g., CYP87G1) Vector_Ligation Ligate into an expression vector (e.g., pET-28a) Gene_Synthesis->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) with the expression plasmid Vector_Ligation->Transformation Culture_Growth Grow culture in LB medium with antibiotic selection at 37°C Transformation->Culture_Growth Induction Induce protein expression with IPTG at a lower temperature (e.g., 18°C) Culture_Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet and lyse by sonication or high-pressure homogenization Harvest->Lysis

Workflow for heterologous expression of biosynthetic enzymes.

Protocol Details:

  • Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., CYP87G1, SDH2) are codon-optimized for E. coli expression and synthesized commercially. The synthesized gene is then cloned into a suitable expression vector, such as pET-28a, which often includes an N-terminal His-tag for purification.[7][8]

  • Transformation and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Induction and Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.[7]

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol) and lysed by sonication on ice or by using a high-pressure homogenizer. The lysate is then clarified by centrifugation to separate the soluble and insoluble fractions.

Purification of Recombinant Enzymes

His-tagged recombinant proteins are purified using immobilized metal affinity chromatography (IMAC).

Protocol Details:

  • Column Preparation: A Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column is equilibrated with lysis buffer.

  • Binding: The soluble fraction of the cell lysate is loaded onto the equilibrated column. The His-tagged protein binds to the nickel resin.

  • Washing: The column is washed with several column volumes of a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

5.3.1. Cytochrome P450 (CYP) Enzyme Assay

This assay is used to determine the activity and substrate specificity of the recombinant CYP enzymes.

Protocol Details:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains:

    • 100 mM phosphate (B84403) buffer (pH 7.4)

    • 1-2 µM purified recombinant CYP enzyme

    • 1-2 µM cytochrome P450 reductase (CPR) (required for electron transfer)

    • 10-100 µM substrate (e.g., 24-methylenecholesterol or a downstream intermediate)

    • 1 mM NADPH (to initiate the reaction)

  • Incubation: The reaction mixture is pre-incubated at a specific temperature (e.g., 30°C) for 5 minutes before initiating the reaction by adding NADPH. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

  • Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

5.3.2. Short-chain Dehydrogenase (SDH) Enzyme Assay

This assay measures the activity of the recombinant SDH2 enzyme.

Protocol Details:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1-5 µM purified recombinant SDH2 enzyme

    • 10-100 µM substrate (the hemiacetal intermediate)

    • 1 mM NAD+ or NADP+ (as the cofactor)

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. Alternatively, the reaction can be stopped and the products analyzed by HPLC or LC-MS.

5.3.3. Sulfotransferase (SULT) Enzyme Assay

This assay is used to measure the activity of the recombinant SULF1 enzyme. A common method involves the use of a radiolabeled sulfate (B86663) donor.

Protocol Details:

  • Reaction Mixture: A typical reaction mixture (50 µL) contains:

    • 50 mM HEPES buffer (pH 7.0)

    • 1-2 µM purified recombinant SULF1 enzyme

    • 10-50 µM acceptor substrate (the A-ring intermediate)

    • 10 µM [35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor

  • Incubation: The reaction is incubated at 37°C for 15-30 minutes.

  • Detection: The reaction is stopped, and the radiolabeled product is separated from the unreacted [35S]-PAPS using techniques like thin-layer chromatography (TLC) followed by autoradiography or by a filter-binding assay. The amount of radioactivity incorporated into the product is then quantified using a scintillation counter.[9][10]

Conclusion

The elucidation of the biosynthetic pathway of this compound in Withania somnifera has provided a foundational understanding of withanolide biogenesis. The identification and characterization of the key enzymes involved, including a series of cytochrome P450s, a short-chain dehydrogenase, and a sulfotransferase, have paved the way for metabolic engineering strategies. By leveraging the knowledge and protocols outlined in this guide, researchers and drug development professionals can further explore the intricate details of withanolide biosynthesis and work towards the sustainable production of these valuable therapeutic compounds. Future research should focus on obtaining detailed kinetic data for all the enzymes in the pathway and on the in vivo characterization of the pathway intermediates to further refine our understanding of this complex metabolic network.

References

Unveiling 12-Deoxywithastramonolide: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxywithastramonolide, a C-28 steroidal lactone of the withanolide class, has garnered significant interest within the scientific community for its potential therapeutic applications. First identified in members of the Solanaceae family, notably Withania somnifera (Ashwagandha) and Datura metel, this natural product has demonstrated promising anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and an overview of its known biological signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important bioactive compound.

Discovery and Isolation History

Early research on withanolides, dating back to the mid-20th century, laid the groundwork for the eventual identification of numerous such compounds, including this compound. The development of advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in the separation and structural determination of these complex natural products from intricate plant extracts.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₈O₆
Molecular Weight 470.60 g/mol
CAS Number 60124-17-6
Appearance White to off-white solid
Natural Sources Withania somnifera (roots), Datura metel (flowers, leaves)[1][4]

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized representations based on established methods for withanolide isolation.[5][6]

Extraction from Withania somnifera Roots

Objective: To obtain a crude extract enriched with withanolides.

Materials:

  • Dried and powdered roots of Withania somnifera

  • Methanol (B129727) or Ethanol (ACS grade)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

Procedure:

  • A known quantity of dried, powdered root material is subjected to exhaustive extraction with methanol or ethanol. This can be achieved through continuous extraction in a Soxhlet apparatus for 48-72 hours or by maceration (soaking at room temperature with periodic agitation) for 3-5 days.

  • The solvent is filtered, and the extraction process is repeated 2-3 times with fresh solvent to ensure complete extraction.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude withanolide extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents for chromatography: n-hexane, chloroform, ethyl acetate (B1210297), methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

Step 1: Column Chromatography (Initial Fractionation)

  • The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.

  • A glass column is packed with silica gel in n-hexane. The slurry containing the extract is then loaded onto the top of the column.

  • The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol in chloroform.

  • Fractions are collected at regular intervals and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Fractions showing a similar profile to a this compound standard (if available) or exhibiting characteristic withanolide spots are pooled together.

Step 2: Further Purification (Fine Separation)

  • The pooled fractions are further purified using repeated column chromatography with finer silica gel (230-400 mesh) and a shallower solvent gradient.

  • For high purity, the semi-purified fraction containing this compound can be subjected to preparative HPLC using a C18 column and a mobile phase such as methanol:water or acetonitrile:water.

Step 3: Characterization

  • The purified compound is identified and characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data is then compared with published values for this compound.

Table 2: Representative Quantitative Data from Withanolide Isolation Studies

ParameterValue RangeReference
Extraction Yield (from W. somnifera roots) 5-15% (w/w)[3]
This compound content in crude extract 0.1-0.5% (w/w)[2]
Purity after chromatographic purification >95% (by HPLC)[3]

Signaling Pathways and Biological Activity

This compound exhibits significant biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[8]

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] It is proposed that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the production of anti-inflammatory cytokines like IL-10.[9]

NF_kB_Pathway cluster_nucleus LPS Pro-inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_Inflammatory_Genes activates transcription Deoxywithastramonolide This compound Deoxywithastramonolide->IKK inhibits Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes permeabilization Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Deoxywithastramonolide This compound Deoxywithastramonolide->Bax_Bak promotes Deoxywithastramonolide->Bcl2_BclxL inhibits

References

Spectroscopic Analysis of 12-Deoxywithastramonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data available for 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera. The information is tailored for researchers, scientists, and professionals in drug development, presenting key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual workflow of the analytical process.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of withanolides. Electrospray ionization (ESI) is a commonly employed technique. The mass spectrometric behavior of this compound has been characterized, revealing key fragmentation patterns.

PropertyValueSource
Molecular FormulaC₂₈H₃₈O₆[1]
Molecular Weight470.6 g/mol [1]
Precursor Ion (ESI+)[M+H]⁺ at m/z 471
Major Fragment Ionm/z 299
Neutral Loss172 u

It has been noted that this compound may not produce a large number of intense fragments under certain liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and spectroscopic analysis of withanolides, including this compound, from Withania somnifera.

Extraction and Isolation of Withanolides

This protocol describes a general procedure for the extraction and isolation of withanolides from plant material.[2]

  • Sample Preparation: Fresh plant material (e.g., roots and leaves of W. somnifera) is powdered in liquid nitrogen.

  • Extraction: The powdered material is extracted overnight with a methanol-water mixture (e.g., 25:75 v/v) at room temperature. The extraction is typically repeated twice more.

  • Fractionation: The combined filtrates are partitioned with n-hexane to remove nonpolar constituents. The aqueous methanol (B129727) fraction is then extracted with chloroform (B151607).

  • Purification: The chloroform fraction, containing the withanolides, is concentrated to a dry powder. Further purification is achieved through column chromatography on silica (B1680970) gel using a gradient elution system of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).[3] Fractions are monitored by thin-layer chromatography (TLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of withanolides.[4]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or Phenyl-3 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) as solvent A and an organic solvent like acetonitrile (B52724) or methanol with the same additive as solvent B.

  • Gradient Program: The gradient is programmed to achieve optimal separation of the various withanolides present in the extract.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • MS Parameters:

    • Source Temperature: Typically set between 300-550°C.

    • Spray Voltage: Approximately 5500 V.

    • Scan Mode: Data-dependent acquisition (DDA) or multiple-reaction-monitoring (MRM) can be used. For DDA, a full scan is followed by MS/MS of the most intense ions.

    • Collision Energy: Optimized to induce fragmentation of the precursor ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general outline for the NMR analysis of isolated withanolides.[3]

  • Sample Preparation: The purified withanolide (e.g., this compound) is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments: A suite of NMR experiments is performed for complete structural elucidation:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Plant_Material Withania somnifera Plant Material Extraction Solvent Extraction (e.g., MeOH/H2O) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Pure_Compound Isolated This compound Column_Chromatography->Pure_Compound MS_Analysis Mass Spectrometry (LC-MS/MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Pure_Compound->NMR_Analysis Data_Interpretation Data Interpretation & Structure Elucidation MS_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Bioactivity Screening of 12-Deoxywithastramonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide, a principal bioactive withanolide found in Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, detailing its cytotoxic, anti-inflammatory, and antioxidant activities. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related withanolides.

Table 1: Cytotoxicity of Withanolides Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Withanolide AMCF-7 (Breast)1.14 - 5.15[2]
Withanolide AHep-G2 (Liver)3.87[2]
Withanolide AA375 (Melanoma)1.14[2]
Withaferin AB16F10 (Melanoma)0.067[2]
Withaferin AJMAR (Melanoma)< 1[2]
Withaferin AMDA-1986 (Melanoma)< 1[2]
Withanolide FRAW 264.7 (Macrophage)1.9 - 38.2[3]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAssayCell LineIC50 (µM)Reference
Withanolides (general)Nitric Oxide ProductionRAW 264.71.9 - 38.2[3]
W. somnifera Ethanolic ExtractDPPH Radical Scavenging-22.54 µg/mL[4]

Table 3: Antioxidant Activity of Withania somnifera Extracts

ExtractAssayIC50Reference
Ethanolic Leaf ExtractDPPH Scavenging22.54 µg/mL[4]
Ethanolic Rhizome ExtractDPPH Scavenging19.78 µg/mL[4]
Chloroform Leaf ExtractH2O2 Scavenging2.03 µg/mL[4]
Methanol Rhizome ExtractH2O2 Scavenging1.85 µg/mL[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the bioactivity screening of this compound and other withanolides.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity kit). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Anti-inflammatory Assay

This assay measures the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide, in the cell culture supernatant. It is a common method to assess the anti-inflammatory activity of compounds by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compound.

Antioxidant Assay

This assay evaluates the free radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The bioactivity of withanolides, including this compound, is often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Withanolides have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[5] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Induces Transcription Deoxywithastramonolide This compound Deoxywithastramonolide->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the comprehensive bioactivity screening of a natural product like this compound.

Bioactivity_Screening_Workflow Start Start: this compound Cytotoxicity Cytotoxicity Screening Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening Start->Anti_inflammatory Antioxidant Antioxidant Screening Start->Antioxidant MTT MTT Assay Cytotoxicity->MTT LDH LDH Assay Cytotoxicity->LDH Data_analysis Data Analysis & IC50 Determination MTT->Data_analysis LDH->Data_analysis Griess Griess Assay (NO Production) Anti_inflammatory->Griess Griess->Data_analysis DPPH DPPH Assay Antioxidant->DPPH DPPH->Data_analysis Mechanism Mechanism of Action Studies Western_blot Western Blot (e.g., NF-κB pathway proteins) Mechanism->Western_blot Conclusion Conclusion on Bioactivity Profile Western_blot->Conclusion Data_analysis->Mechanism Data_analysis->Conclusion

Caption: General workflow for the bioactivity screening of this compound.

Conclusion

This compound exhibits a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other withanolides as potential therapeutic leads. Further research is warranted to fully elucidate the mechanisms of action and to explore the in vivo efficacy of this compound in various disease models.

References

In Silico Prediction of 12-Deoxywithastramonolide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

12-Deoxywithastramonolide, a bioactive withanolide isolated from Withania somnifera, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] Despite its therapeutic potential, a comprehensive understanding of its molecular targets remains elusive. This technical guide outlines a systematic in silico approach to predict and validate the protein targets of this compound, providing a framework for accelerating drug discovery and mechanism-of-action studies for this promising natural product. The methodologies covered include reverse pharmacology techniques such as molecular docking and pharmacophore modeling, integrated with network pharmacology to elucidate potential signaling pathway modulation. Furthermore, this guide provides detailed experimental protocols for the validation of computationally predicted targets, including Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction to this compound

This compound is a steroidal lactone belonging to the withanolide class of compounds, which are major secondary metabolites of Withania somnifera (Ashwagandha). It is recognized for its antioxidant and enzyme inhibitory effects.[1] Preclinical studies have indicated its potential in modulating inflammatory responses and inducing cytotoxicity in cancer cell lines, suggesting a polypharmacological profile. Understanding the direct molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is proposed to identify potential protein targets of this compound. This strategy combines ligand-based and structure-based methods to enhance the predictive accuracy.

Reverse Molecular Docking

Reverse molecular docking is a computational technique that screens a single ligand against a library of macromolecular targets to identify potential binding partners.

Experimental Protocol: Reverse Molecular Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 44576309).[2]

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different conformers of the ligand to account for its flexibility.

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should encompass a wide range of human proteins, particularly those implicated in cancer, inflammation, and oxidative stress.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

  • Docking Simulation:

    • Utilize a molecular docking software such as AutoDock Vina, GOLD, or Glide.

    • Define the binding site on each target protein. For a blind docking approach, the entire protein surface can be considered.

    • Dock the prepared ligand conformers against each protein in the library.

    • Score and rank the protein targets based on the predicted binding affinity (e.g., docking score in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the binding poses of this compound within the top-ranked protein targets.

    • Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Filter the results based on biological relevance and the known pharmacology of withanolides.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set Selection:

    • Compile a set of structurally diverse molecules with known activity against a specific target of interest (if available for related withanolides).

    • Alternatively, generate a pharmacophore model based on the docked conformation of this compound in a high-ranking protein target from the reverse docking screen.

  • Pharmacophore Model Generation:

    • Use software like Discovery Studio, MOE, or LigandScout to generate pharmacophore models.

    • The model will consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Validation:

    • Validate the generated model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Screen a large compound database (e.g., ZINC, ChEMBL) against the validated pharmacophore model to identify molecules with similar pharmacophoric features.

    • This can also be used to screen against a database of protein binding sites to identify potential off-targets.

Network Pharmacology Analysis

Network pharmacology provides a systems-level understanding of drug action by constructing and analyzing drug-target-disease networks.

Experimental Protocol: Network Pharmacology Workflow

  • Target Identification:

    • Collect the predicted targets for this compound from the reverse docking and pharmacophore screening results.

    • Additionally, retrieve known targets of withanolides from databases like TCMSP and PubChem BioAssay.[3][4]

  • Network Construction:

    • Construct a compound-target network using software such as Cytoscape.

    • Integrate the predicted targets with known protein-protein interaction (PPI) data from databases like STRING to build a PPI network of the targets.

  • Network Analysis and Pathway Enrichment:

    • Analyze the topological properties of the network to identify key hub proteins.

    • Perform pathway enrichment analysis (e.g., KEGG, GO) on the network targets to identify significantly enriched biological pathways. This will provide insights into the potential signaling pathways modulated by this compound.

Predicted Physicochemical and ADMET Properties

The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) provides pre-calculated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound.

PropertyValueDescription
Molecular Weight (MW)470.6 g/mol
ALogP2.58Lipophilicity
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Oral Bioavailability (OB)41.34%
Caco-2 Permeability0.5
Blood-Brain Barrier (BBB)-0.16
Drug-Likeness (DL)0.21

Data sourced from the TCMSP database.

Predicted Targets and Associated Signaling Pathways

Based on the in silico methodologies described above and analysis of the known activities of withanolides, several key proteins and signaling pathways are predicted as potential targets for this compound.

Key Predicted Protein Targets
Target ClassPredicted Protein TargetsRationale
Inflammatory SignalingNF-κB (p65, IKKβ), COX-2Withanolides are known to possess anti-inflammatory properties.
Cell Proliferation & SurvivalPI3K, Akt, mTOR, MAPK (ERK, JNK, p38)Cytotoxic effects of withanolides are often mediated through these pathways.
Oxidative Stress ResponseKeap1, Nrf2Antioxidant properties suggest modulation of this pathway.
ApoptosisBcl-2, Caspase-3Induction of apoptosis is a known mechanism of anticancer withanolides.

Visualized Signaling Pathways

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TRAF2 TRAF2 TNFR->TRAF2 recruits IL-1R->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitination IκBα->Ub NF-κB (p50/p65)_n NF-κB NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates Proteasome Proteasomal Degradation Ub->Proteasome targets for Gene Expression Inflammatory Gene Expression NF-κB (p50/p65)_n->Gene Expression induces

Caption: Simplified NF-κB signaling pathway.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits PI3K->PIP2 phosphorylates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Survival Survival Akt->Survival promotes Proliferation Proliferation mTOR->Proliferation promotes Bad->Survival Workflow cluster_insilico In Silico Prediction cluster_validation Experimental Validation cluster_downstream Downstream Analysis Ligand_Prep This compound Structure Preparation Reverse_Docking Reverse Molecular Docking Ligand_Prep->Reverse_Docking Pharm_Model Pharmacophore Modeling Ligand_Prep->Pharm_Model Predicted_Targets List of Predicted Targets Reverse_Docking->Predicted_Targets Pharm_Model->Predicted_Targets Net_Pharm Network Pharmacology Net_Pharm->Predicted_Targets CETSA Cellular Thermal Shift Assay (Target Engagement) Predicted_Targets->CETSA SPR Surface Plasmon Resonance (Binding Affinity & Kinetics) Predicted_Targets->SPR MST Microscale Thermophoresis (Binding Affinity) Predicted_Targets->MST Validated_Target Validated Target CETSA->Validated_Target SPR->Validated_Target MST->Validated_Target MoA Mechanism of Action Elucidation Validated_Target->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

References

Unveiling the Pharmacological Promise of 12-Deoxywithastramonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide, a principal bioactive withanolide found in the revered medicinal plant Withania somnifera (Ashwagandha), is emerging as a compound of significant interest for its therapeutic potential.[1] With a foundation in traditional medicine, modern scientific inquiry is beginning to elucidate the specific pharmacological activities of this steroidal lactone. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anticancer, anti-inflammatory, and neuroprotective properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action.

Core Pharmacological Activities

Preliminary research and data from commercial suppliers suggest that this compound possesses a range of biological activities, primarily centered on its cytotoxic and immunomodulatory effects.

Anticancer Potential

This compound has demonstrated cytotoxic effects against specific human cancer cell lines. This selective activity against cancerous cells while showing lower toxicity to normal cells is a critical aspect of its therapeutic promise.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
A549Lung Carcinoma47.1[2]
HT-29Colorectal Adenocarcinoma29.8[2]
Anti-inflammatory and Immunomodulatory Effects

In vivo studies in mice have highlighted the immunomodulatory capabilities of an aglycone-enriched fraction of Withania somnifera containing 70.56% this compound. This fraction was shown to modulate the production of key cytokines, suggesting a potential role in managing inflammatory conditions. Specifically, administration of this fraction led to a reduction in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]

Table 2: Immunomodulatory Effects of a this compound-Enriched Fraction in Mice

CytokineEffectDosage Range (mg/kg)
TNF-αReduction[2]50-200[2]
IL-10Increase[2]50-200[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols that have been used to evaluate the pharmacological potential of this compound and related compounds.

Cytotoxicity Assays

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Immunomodulation and Cytokine Analysis

Mouse Model for Immunomodulatory Activity

  • Animal Model: Use Swiss albino mice, divided into control and treatment groups.

  • Compound Administration: Administer an enriched fraction of this compound orally at doses ranging from 50 to 200 mg/kg.[2] The control group receives the vehicle.

  • Sample Collection: After a specified treatment period, collect blood samples via retro-orbital puncture or cardiac puncture.

  • Cytokine Analysis (ELISA):

    • Prepare serum from the collected blood samples.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-10 levels in the serum, following the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, the activities of other withanolides provide a strong indication of its likely mechanisms. Withanolides are known to interact with key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The observed reduction in TNF-α and the cytotoxic effects of this compound suggest a potential inhibitory action on the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

NF_kB_Inhibition_by_12_Deoxywithastramonolide Proposed NF-κB Inhibitory Pathway of this compound cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Transcription 12_Deoxy This compound 12_Deoxy->IKK Inhibition

Proposed NF-κB Inhibitory Pathway.

Experimental_Workflow_Cytotoxicity Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (e.g., A549, HT-29) in 96-well plate Incubate_24h Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for Cytotoxicity Assessment.

Neuroprotective Potential: An Area for Future Research

While the broader class of withanolides and extracts of Withania somnifera have shown promise in neuroprotection, specific studies on this compound are currently lacking. The general neuroprotective effects of Ashwagandha are attributed to its antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. Future research should focus on evaluating the direct effects of this compound on neuronal cell lines (e.g., PC12, SH-SY5Y) subjected to neurotoxic insults (e.g., amyloid-beta, hydrogen peroxide, or MPP+). Key parameters to investigate would include cell viability, reactive oxygen species (ROS) production, and markers of apoptosis.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with demonstrated anticancer and anti-inflammatory activities. The available data, though limited, provides a strong rationale for further investigation.

Key areas for future research include:

  • Broad-spectrum anticancer screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify other potential targets.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in both cancer and inflammatory models. This includes confirming its inhibitory effect on the NF-κB pathway and exploring its impact on MAPK and other relevant signaling cascades.

  • Neuroprotection studies: Conducting dedicated in vitro and in vivo studies to ascertain the neuroprotective potential of this compound and its underlying mechanisms.

  • Pharmacokinetic and toxicological profiling: Comprehensive studies to determine the bioavailability, metabolism, and safety profile of the purified compound are essential for its development as a clinical candidate.

The continued exploration of this compound holds the potential to unlock new therapeutic strategies for a range of challenging diseases. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

Withanolides from Ashwagandha: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Extraction, Characterization, and Biological Activities

Withania somnifera, commonly known as Ashwagandha or Indian Winter Cherry, is a cornerstone of traditional Ayurvedic medicine, revered for over 3,000 years for its therapeutic properties.[1] Its wide-ranging pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and adaptogenic activities, are primarily attributed to a group of naturally occurring C28-steroidal lactones known as withanolides.[2][3][4] These bioactive molecules, found predominantly in the roots and leaves of the plant, have become a focal point of modern scientific investigation for their potential in drug discovery and development.[5][6]

This technical guide provides a comprehensive literature review on the withanolides from Ashwagandha, designed for researchers, scientists, and drug development professionals. It covers the core aspects of withanolide research, from extraction and isolation methodologies to their complex mechanisms of action in various disease models, with a strong emphasis on quantitative data, experimental protocols, and the visualization of key biological pathways.

Extraction and Isolation of Withanolides

The initial and most critical step in withanolide research is the efficient extraction and subsequent isolation of these compounds from the plant material. The choice of methodology significantly influences the yield and profile of the extracted withanolides.

Extraction Protocols

Solvent extraction is the most common method for obtaining withanolides from Ashwagandha roots and leaves.[7] The selection of solvents is crucial, with polarity playing a key role in extraction efficiency.

Common Methodologies:

  • Maceration with Organic Solvents: Dried and pulverized plant material (typically roots) is soaked in organic solvents. Common solvents include methanol (B129727), ethanol, or hydro-alcoholic mixtures (e.g., 70% ethanol).[8][9] The mixture is typically agitated for a specified period before filtration. The process is often repeated multiple times to ensure complete extraction.[9]

  • Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent and is often more efficient than simple maceration, though the heat involved can potentially degrade thermolabile compounds.[7]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. SFE offers advantages in terms of selectivity and the purity of the final extract, as the solvent can be easily removed by depressurization.[7]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process and often improving yields.[7]

Detailed Experimental Protocol: Methanolic Extraction of Withanolides from Ashwagandha Roots

This protocol is a synthesized example based on common laboratory practices described in the literature.[10][11]

  • Preparation of Plant Material: Obtain dried roots of Withania somnifera. Grind the roots into a coarse powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered root material and place it into a 1 L Erlenmeyer flask.

    • Add 500 mL of 80% methanol (MeOH) to the flask.[11]

    • Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Pool the filtrates from all three extractions.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol.[12] This separates compounds based on their polarity, concentrating withanolides in specific fractions (typically dichloromethane and ethyl acetate).

  • Drying: Dry the resulting fractions to yield solvent-free extracts ready for purification.

Purification and Isolation Techniques

Following crude extraction and fractionation, various chromatographic techniques are employed to isolate individual withanolides.

  • Column Chromatography (CC): This is a fundamental technique for the large-scale purification of withanolides. Silica gel is the most common stationary phase. A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding more polar solvents like ethyl acetate or methanol.[7]

  • Thin Layer Chromatography (TLC): TLC is used for the qualitative analysis of fractions from column chromatography and to determine the appropriate solvent system for separation. It allows for rapid identification of fractions containing the compounds of interest.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is a high-resolution technique used for the final purification and quantification of withanolides.[5][7] A mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is commonly used in a gradient elution mode.

Caption: General workflow for withanolide extraction and isolation.

Characterization and Quantitative Analysis

Accurate identification and quantification of withanolides are essential for the standardization of Ashwagandha extracts and for understanding their pharmacological effects.[13] A variety of analytical techniques are used for this purpose.

Analytical Methodologies:

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sensitive method used for the simultaneous quantification of multiple withanolides in raw materials and finished products.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the most widely used method for quantifying major withanolides like Withaferin A and Withanolide A.[15][16] The United States Pharmacopeia (USP) provides a standardized HPLC method for testing withanolides.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for pharmacokinetic studies, allowing for the detection and quantification of withanolides and their metabolites in biological fluids like plasma.[8][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of newly isolated withanolides.[10][18]

Quantitative Data on Withanolide Content

The concentration of withanolides can vary significantly depending on the part of the plant used (root vs. leaf), geographical origin, and extraction method.[13][19] Commercial extracts are often standardized to a specific percentage of total withanolides.[13][20]

Table 1: Withanolide Content in Ashwagandha Samples

Sample Type Withanolide(s) Quantified Method Reported Content Reference(s)
Ashwagandha Leaves Withaferin A TLC Densitometry/HPLC 1.6% (dry weight) [19]
Ashwagandha Roots Withaferin A TLC Densitometry/HPLC Very low concentrations [19]
Ashwagandha Roots Withanone HPLC 3 mg/g (dry weight) [19]
Ashwagandha Leaves Withanone HPLC 19 mg/g (dry weight) [19]
Commercial Extract (Shoden®) Withanolide Glycosides HPLC Standardized to 35% [8][16]
Commercial Extract (KSM-66®) Withanolides HPLC Standardized to 5% [16]

| Commercial Extract (Shagandha™) | Withanolides | HPLC | Standardized to 2.5% |[20] |

Biological Activities and Mechanisms of Action

Withanolides exhibit a broad spectrum of biological activities, interacting with multiple cellular targets and signaling pathways. This polypharmacological nature underlies their therapeutic potential in a variety of chronic diseases.[1]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and withanolides, particularly Withaferin A, have demonstrated potent anti-inflammatory properties.[1]

Mechanism of Action: The primary anti-inflammatory mechanism of withanolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Withaferin A has been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[1] Other pathways modulated by withanolides include JAK/STAT and Nrf2 signaling.[1][3]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB_p P-IκBα IkB->IkB_p NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Withanolides Withanolides (e.g., Withaferin A) Withanolides->IKK Inhibits Inflammation Inflammation

Caption: Withanolides inhibit the NF-κB inflammatory pathway.

Anticancer Activity

Withanolides have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that feed tumors).[21][22]

Mechanism of Action:

  • Induction of Apoptosis: Withanolides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[12][23] They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[12] This leads to the release of cytochrome c from mitochondria, activating caspases (caspase-9 and the executioner caspase-3) that dismantle the cell.[23] Withanolide D has been shown to activate apoptosis in a p53-dependent manner in some cancer cells.[21]

  • Anti-Angiogenesis: Some withanolides can inhibit the formation of new blood vessels. For example, withagenin A diglucoside (WAD) has been shown to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, including PI3K/Akt/mTOR, in endothelial cells.[11][12]

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Withanolides Withanolides Bcl2 Bcl-2 (Anti-apoptotic) Withanolides->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Withanolides->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Forms pore CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Withanolides induce apoptosis via the intrinsic pathway.

Neuroprotective Effects

Ashwagandha is traditionally used as a nerve tonic, and modern research supports the neuroprotective potential of its withanolides, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][[“]][[“]]

Mechanism of Action: The neuroprotective effects of withanolides are multifaceted and include:

  • Reduction of Amyloid-β (Aβ) Burden: In models of Alzheimer's disease, withanolides have been shown to reduce the accumulation of Aβ plaques, a key pathological hallmark. Withanolide A, for example, may increase the production of soluble, non-toxic amyloid precursor protein (APPα) and enhance Aβ clearance by increasing the expression of insulin-degrading enzyme (IDE).[19][26]

  • Inhibition of Tau Aggregation: The formation of neurofibrillary tangles from hyperphosphorylated tau protein is another feature of Alzheimer's. Withanolides have demonstrated the ability to inhibit this process.[[“]]

  • Antioxidant and Anti-inflammatory Actions: Oxidative stress and neuroinflammation contribute significantly to neuronal damage in neurodegenerative diseases. Withanolides combat these processes, protecting neurons from damage.[2][[“]]

  • GABAergic Activity: Ashwagandha extracts can stimulate GABA receptors, which may contribute to their anxiolytic and calming effects without the side effects associated with some pharmaceuticals.[27]

G Withanolides Withanolides Abeta Amyloid-β (Aβ) Plaques Withanolides->Abeta Reduces Tau Tau Tangles Withanolides->Tau Inhibits OxidativeStress Oxidative Stress & Neuroinflammation Withanolides->OxidativeStress Reduces Neuroprotection Neuroprotection & Improved Cognition Withanolides->Neuroprotection AD Alzheimer's Disease Pathology AD->Abeta AD->Tau AD->OxidativeStress Neuron Neuronal Damage & Synaptic Loss Abeta->Neuron Tau->Neuron OxidativeStress->Neuron Cognition Cognitive Decline Neuron->Cognition

Caption: Multi-target neuroprotective actions of withanolides.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) of withanolides is crucial for translating preclinical findings into clinical applications. Pharmacokinetic (PK) studies have been conducted in both animals and humans, though data is still emerging.[28][29]

Key Findings:

  • Absorption: Withanolides can be absorbed after oral administration, but their bioavailability can be low and variable.[28][30] Factors like glycosylation and polarity affect absorption; nonpolar, low molecular weight withanolides tend to be more permeable.[30]

  • Distribution: Some withanolides, including withaferin A and withanolide A, have been shown to cross the blood-brain barrier in animal models, which is significant for their neuroprotective effects.[31][32]

  • Metabolism: Withanolides undergo metabolism, and glycosylated forms (withanosides) may be hydrolyzed to their aglycone forms in the body.[32]

  • Clinical PK Studies: Human studies have quantified several withanolides in plasma, including withaferin A, withanolide A, and withanoside IV.[28][29] Maximum plasma concentrations (Cmax) and time to reach Cmax (Tmax) vary depending on the specific compound and the formulation of the Ashwagandha extract administered.[28][31] For instance, sustained-release formulations have been developed to improve the pharmacokinetic profile, showing higher bioavailability and longer elimination half-lives compared to immediate-release products.[17][33]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for major withanolides from selected animal and human studies.

Table 2: Pharmacokinetic Parameters of Withanolides in Rodents (Oral Administration)

Compound Species Dose Cmax (ng/mL) Tmax (h) T1/2 (h) Oral Bioavailability (%) Reference(s)
Withaferin A Mouse 70 mg/kg - - - 1.8% [32]
Withaferin A Rat 500 mg/kg (Extract) 124.4 ± 64.9 0.25 - - [31][34]
Withanolide A Rat 25 mg/kg 48 - 2.23 5.2% [32]
Withanolide A Rat 500 mg/kg (Extract) 7.3 ± 3.3 0.33 - - [31][34]
Withanoside IV Rat 500 mg/kg (Extract) 13.8 ± 3.7 0.75 - - [31][34]

| 12-deoxywithastramonolide | Rat | 500 mg/kg (Extract) | 57.5 ± 7.5 | 0.29 | - | - |[31][34] |

Table 3: Pharmacokinetic Parameters of Withanolides in Humans (Single Oral Dose)

Formulation Withanolide(s) Dose Cmax (ng/mL) Tmax (h) T1/2 (h) Reference(s)
Sustained-Release Total Withanolides 30 mg 12.9 5.46 11.87 [33]
Immediate-Release Total Withanolides 30 mg 8.9 0.29 Not Evaluable [33]
WS-35 Extract Withanoside IV - 7.23 1.76 8.86 [32]
WS-35 Extract Withaferin A - 49.5 2.28 10.95 [32]
WS-35 Extract Withanolide A - 2.3 2.01 10.35 [32]

| WS-2.5 Extract | Withanoside IV | - | 0.64 | 1.57 | 2.43 |[32] |

Conclusion and Future Directions

The withanolides from Withania somnifera represent a class of highly promising natural products with a remarkable range of biological activities. Their polypharmacological nature, targeting key pathways in inflammation, cancer, and neurodegeneration, provides a strong scientific basis for the traditional uses of Ashwagandha and offers significant opportunities for modern drug development.

However, challenges remain. The standardization of Ashwagandha extracts is critical for ensuring consistent efficacy and safety in clinical applications.[13] Furthermore, the relatively low bioavailability of some withanolides necessitates the development of advanced formulation strategies, such as sustained-release capsules or nano-delivery systems, to enhance their therapeutic potential.[9][33]

Future research should focus on:

  • Conducting more large-scale, well-designed clinical trials to conclusively establish the efficacy of standardized withanolide extracts in various human diseases.

  • Elucidating the full spectrum of molecular targets and signaling pathways modulated by individual withanolides.

  • Investigating the metabolism and potential drug-drug interactions of withanolides to ensure their safe use, particularly in conjunction with conventional therapies.

  • Exploring synergistic effects between different withanolides and other phytochemicals within Ashwagandha extracts.

By addressing these areas, the scientific and medical communities can fully unlock the therapeutic potential of withanolides, paving the way for new, nature-derived treatments for some of the most challenging chronic diseases.

References

Methodological & Application

Application Note: Quantification of 12-Deoxywithastramonolide using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 12-Deoxywithastramonolide, a key bioactive withanolide found in Withania somnifera (Ashwagandha). The described method is simple, accurate, and suitable for the analysis of this compound in plant extracts and finished products, making it an essential tool for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer, with detection at 230 nm. Full validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

This compound is a significant bioactive steroidal lactone belonging to the withanolide class, predominantly isolated from Withania somnifera.[1][2] It has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3] As research into the pharmacological effects of this compound intensifies, the need for a reliable and accurate analytical method for its quantification is paramount for ensuring the quality and consistency of raw materials and finished products.

This application note presents a validated HPLC-UV method that provides a straightforward and reproducible approach for the quantitative analysis of this compound.

Experimental

Instrumentation and Chemicals
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm) or equivalent.[4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Ammonium acetate (B1210297) (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A reversed-phase HPLC method was employed for the separation and quantification of this compound. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm)[4]
Mobile Phase A 10 mM Ammonium Acetate in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[4][5]
Column Temperature 40°C[4][5]
Detection Wavelength 230 nm[4][5][6]
Injection Volume 20 µL[5]
Run Time 25 minutes[4]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B (Acetonitrile)
0 - 5Linear gradient from 80% to 60%
5 - 660%
6 - 20Linear gradient from 60% to 20%
20 - 23Linear gradient from 20% to 80%
23 - 2580% (hold)

Note: A longer elution program can be employed to ensure the elution of all components and prevent carry-over.[5]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of water and methanol (4:6 v/v) to achieve concentrations in the range of 1-10 µg/mL.[4][5]

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of finely powdered plant material (e.g., Withania somnifera root) and extract with 3 x 3 mL of methanol by sonication for 10 minutes for each extraction.[7]

  • Combine and Centrifuge: Combine the extracts and centrifuge at 3000 rpm for 10 minutes.[7]

  • Dilute: Transfer the supernatant to a 10 mL volumetric flask and dilute to volume with methanol.[7]

  • Filter: Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[5][7]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 3: Linearity Data for this compound

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 10y = mx + c> 0.999[4]

Table 4: Precision Data for this compound

Precision Type% RSDAcceptance Criteria
Intra-day Precision < 2%≤ 2%
Inter-day Precision < 2%[4]≤ 2%

Table 5: Accuracy (Recovery) Data for this compound

Spiked LevelMean Recovery (%)% RSD
Low 99.13 - 100.75[4]< 2%
Medium 99.13 - 100.75[4]< 2%
High 99.13 - 100.75[4]< 2%

Results and Discussion

The developed HPLC-UV method provides excellent separation of this compound from other components in the sample matrix. The UV spectrum of this compound shows a maximum absorption at approximately 230 nm, which was chosen as the detection wavelength for optimal sensitivity and specificity.[4][5] The method demonstrated excellent linearity over the concentration range of 1-10 µg/mL with a correlation coefficient greater than 0.999.[4] The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day analyses, which were well within the acceptable limit of 2%.[4] The accuracy of the method was established through recovery studies, with mean recovery values between 99.13% and 100.75%.[4]

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output standard_prep Standard Preparation (1-10 µg/mL) hplc_system HPLC-UV System standard_prep->hplc_system sample_prep Sample Preparation (Plant Extract) sample_prep->hplc_system chromatographic_conditions Chromatographic Conditions (C18, Gradient, 230 nm) data_acquisition Data Acquisition hplc_system->data_acquisition quantification Quantification (Peak Area vs. Concentration) data_acquisition->quantification result Concentration of This compound quantification->result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable, precise, and accurate tool for the quantification of this compound in various samples. The detailed protocol and validated performance metrics make this method highly suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

References

Application Note & Protocol: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Analysis of Withanolides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a prominent herb in Ayurvedic medicine. Its therapeutic effects are largely attributed to a group of naturally occurring steroidal lactones known as withanolides. The quality control and standardization of W. somnifera extracts and formulations necessitate reliable and efficient analytical methods for the quantification of these bioactive markers. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective alternative to other chromatographic techniques for the analysis of withanolides. This application note provides a detailed protocol for the development and validation of an HPTLC method for the quantitative analysis of withanolides in herbal extracts and formulations.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPTLC analysis of withanolides.

Materials and Reagents
  • Standards: Withaferin A, Withanolide A, and other relevant withanolide standards (purity ≥ 98%).

  • Solvents: Methanol (B129727), Toluene, Ethyl acetate (B1210297), Formic acid, Dichloromethane, Acetone (all analytical or HPLC grade).

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm or 10 x 10 cm, 200 µm thickness).

  • Plant Material: Dried and powdered Withania somnifera plant material (e.g., roots, leaves) or commercial extracts/formulations.

Equipment
  • HPTLC system equipped with:

    • Automatic sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner with a UV-Vis detector

    • Data acquisition and analysis software (e.g., winCATS)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • Volumetric flasks and other standard laboratory glassware

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh 1 mg of each withanolide standard and dissolve in 10 mL of methanol in separate volumetric flasks.[1]

  • Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of different concentrations by appropriate dilution with methanol. These will be used to construct the calibration curve.

Sample Preparation
  • Plant Material Extraction:

    • Accurately weigh 1 g of finely powdered plant material into a conical flask.[1]

    • Add 10 mL of methanol and sonicate for 15-30 minutes.[1][2]

    • For exhaustive extraction, the mixture can be left for overnight extraction.[2]

    • Centrifuge the mixture at 3,000 RPM for 5 minutes.[2]

    • Collect the supernatant. For quantitative analysis, the extraction may be repeated, and the supernatants pooled.

    • Filter the final extract through a 0.45 µm syringe filter.[1]

  • Formulation Analysis:

    • For capsules or tablets, accurately weigh and finely powder at least 20 units.[1]

    • An amount of powder equivalent to a single dose is then extracted following the same procedure as for the plant material.[1]

Chromatographic Conditions

The selection of the mobile phase is critical for achieving good separation of withanolides. Several solvent systems have been reported, and the choice may depend on the specific withanolides being analyzed.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates. It is advisable to pre-wash the plates with methanol and dry them before sample application to improve reproducibility.[3][4]

  • Mobile Phase Systems (select one):

    • System A: Toluene: Ethyl acetate: Formic acid (5:5:1, v/v/v).

    • System B: Dichloromethane: Methanol: Toluene: Acetone (5:1:1:0.5, v/v/v/v).[1][4]

    • System C: Toluene: Ethyl acetate: Formic acid: Ethanol (6:3:0.1:0.6, v/v/v/v).[5]

    • System D: Toluene, Ethyl acetate and Acetic acid (60:40:4, v/v/v).[6]

  • Application: Apply the standard and sample solutions as 6-8 mm bands onto the HPTLC plate using an automatic applicator.[1][7]

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for about 20 minutes, up to a distance of 80 mm.[1][7]

  • Drying: After development, dry the plate in an oven or with a stream of warm air.

Densitometric Analysis
  • Detection Wavelength: Scan the dried plates using a TLC scanner in absorbance-reflection mode. The detection wavelength will depend on the analyte's UV absorption maxima. Common wavelengths used for withanolides are 231 nm, 235 nm, and 365 nm.[1][6][8] Some methods also use derivatization with reagents like vanillin-sulfuric acid followed by scanning at a different wavelength (e.g., 530 nm or 675 nm) for visualization and quantification.[5][9]

  • Calibration Curve: Plot the peak area of the standards against their corresponding concentrations to generate a linear regression curve.[1]

  • Quantification: The amount of each withanolide in the sample extracts is calculated from the regression equation of the calibration curve.[1]

Method Validation

The developed HPTLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[10]

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPTLC analysis of withanolides, compiled from various studies.

Table 1: Linearity and Range of Withanolides

WithanolideLinearity Range (ng/spot)Correlation Coefficient (r²)Reference
Withaferin A200 - 3200> 0.99
Withanolide A200 - 3200> 0.99
Withanolide500 - 30000.9994[1][4]
Withaferin A50 - 1000> 0.99[6]
Withanone50 - 1000> 0.99[6]
Withanolide A50 - 1000> 0.99[6]

Table 2: Method Sensitivity (LOD and LOQ)

WithanolideLimit of Detection (LOD) (ng/spot)Limit of Quantification (LOQ) (ng/spot)Reference
Withanolide9.4828.73[1][4]
Withaferin A1.23.09[11]

Table 3: Precision (%RSD)

Precision TypeWithaferin A (%RSD)Withanolide A (%RSD)Reference
Intra-day< 2%< 2%[12]
Inter-day< 2%< 2%[12]
Repeatability< 2%< 2%[1]

Table 4: Accuracy (Recovery %)

WithanolideRecovery (%)Reference
Withaferin A96.0
Withanolide A96.7
Withanolide99.13 - 100.75[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPTLC analysis of withanolides.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Preparation Application Sample Application (HPTLC Plate) Standard_Prep->Application Sample_Prep Sample Preparation Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Data Analysis & Quantification Scanning->Quantification Validation_Pathway cluster_validation Method Validation (ICH Guidelines) Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Precision Precision (Repeatability, Intra/Inter-day) Method_Development->Precision Accuracy Accuracy (Recovery) Method_Development->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method_Development->Sensitivity Robustness Robustness Method_Development->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

References

Application Note: LC-MS/MS Analysis of 12-Deoxywithastramonolide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Deoxywithastramonolide is a significant bioactive withanolide found in various medicinal plants, most notably in Withania somnifera (Ashwagandha). Its therapeutic potential has led to increased interest in its accurate quantification in plant extracts and herbal formulations. This application note presents a detailed protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Withanolides are a group of naturally occurring C28 steroidal lactones built on an ergostane (B1235598) framework.[1] The complex matrix of plant extracts necessitates a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification.[1] This method, particularly utilizing the Multiple Reaction Monitoring (MRM) mode, allows for precise measurement of the target analyte, minimizing interference from other co-eluting compounds.

Experimental Protocols

1. Sample Preparation: Solid-Liquid Extraction

This protocol outlines the extraction of this compound from dried plant material.

  • Materials:

    • Dried and powdered plant material (e.g., roots of Withania somnifera)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or PVDF)

    • Autosampler vials

  • Procedure:

    • Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 70% methanol in water (v/v).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Injection Volume: 3 µL.[1]

    • Column Temperature: 40 °C.

    • Gradient Elution:

      • 0.0 - 0.1 min: 30% B

      • 0.1 - 8.0 min: 30% - 50% B

      • 8.0 - 8.5 min: 50% - 98% B

      • 8.5 - 10.0 min: Hold at 98% B

      • 10.0 - 10.5 min: 98% - 30% B

      • 10.5 - 12.0 min: Hold at 30% B (Re-equilibration)[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): 471.25 m/z[2]

      • Product Ion (Q3): 67.05 m/z[2]

    • Source Parameters (typical starting points, require optimization):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

      • Collision Energy: Optimize for the specific instrument to maximize the signal for the 471.25 -> 67.05 transition.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound based on literature data.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound471.2567.05ESI+
Data sourced from[2]

Table 2: Summary of Quantitative LC-MS/MS Method Performance for Withanolides

AnalyteLinearity Range (ng/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
This compound3.00 - 400.00---[2]
Withanolides (general)20 - 2000.213 - 0.3620.646 - 1.09884.77 - 100.11[3][4]

LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not specified in the cited literature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Powder extraction Add 70% Methanol, Ultrasonicate plant_material->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (Positive ESI, MRM Mode) lc_separation->ms_detection quantification Quantification of This compound ms_detection->quantification fragmentation_pathway precursor Precursor Ion (this compound) m/z = 471.25 product Product Ion (Fragment) m/z = 67.05 precursor->product Collision-Induced Dissociation (CID) signaling_pathway General Withanolide Anti-inflammatory Signaling Pathway cluster_cell Cellular Response to Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus withanolides Withanolides (e.g., this compound) mapk MAPK Pathway withanolides->mapk Inhibition nfkb_pathway IKK withanolides->nfkb_pathway Inhibition tlr4 TLR4 tlr4->mapk tlr4->nfkb_pathway nfkb_complex NF-κB/IκB Complex nfkb_pathway->nfkb_complex phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb IκB degradation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression

References

Application Notes and Protocols for 12-Deoxywithastramonolide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

12-Deoxywithastramonolide is a member of the withanolide class of naturally occurring C28-steroidal lactones. Withanolides are primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), and are known for a wide range of pharmacological activities. This document provides detailed protocols for cell-based assays to investigate the biological effects of this compound, with a focus on its potential anti-cancer properties. The protocols outlined below are for cell viability, apoptosis, and cell cycle analysis, as well as for investigating the underlying mechanism of action through Western blotting.

Note on available data: As of the last update, specific experimental data on the cellular effects of this compound is limited in publicly available literature. The mechanistic information and expected outcomes described in these application notes are largely based on studies of a closely related and well-researched withanolide, Withaferin A, which is also known to inhibit the STAT3 signaling pathway. Researchers are advised to use the following protocols as a guide and to optimize conditions for their specific cell lines and experimental setup.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays. Researchers should populate these tables with their own experimental results.

Table 1: Cell Viability (IC50 Values)

This table should be used to record the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a specified duration of treatment.

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MDA-MB-231e.g., 72Data to be determined
e.g., HCT116e.g., 72Data to be determined
e.g., U87-MGe.g., 72Data to be determined

Table 2: Apoptosis Analysis

This table is designed to summarize the percentage of apoptotic cells as determined by Annexin V & Propidium (B1200493) Iodide staining and flow cytometry.

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MDA-MB-231Control (DMSO)-Data to be determinedData to be determined
This compounde.g., IC50 valueData to be determinedData to be determined
e.g., HCT116Control (DMSO)-Data to be determinedData to be determined
This compounde.g., IC50 valueData to be determinedData to be determined

Table 3: Cell Cycle Analysis

This table is for presenting the percentage of cells in each phase of the cell cycle after treatment with this compound.

Cell LineTreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
e.g., MDA-MB-231Control (DMSO)-Data to be determinedData to be determinedData to be determined
This compounde.g., IC50 valueData to be determinedData to be determinedData to be determined
e.g., HCT116Control (DMSO)-Data to be determinedData to be determinedData to be determined
This compounde.g., IC50 valueData to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[1][2][3]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Harvest the cells by trypsinization (for adherent cells) and collect the culture medium containing any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within 1 hour.[10]

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining and flow cytometry.[11][12][13]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time.

  • Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This protocol is for the detection of key proteins in signaling pathways affected by this compound. Based on literature for Withaferin A, it is hypothesized that this compound may inhibit the STAT3 signaling pathway. Therefore, analysis of total and phosphorylated levels of STAT3 and its downstream targets is recommended.[14][15][16]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-Survivin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][15]

  • Wash the membrane three times with TBST for 5 minutes each.[14]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound, based on the known mechanism of the related compound, Withaferin A.[2][6][7][8]

STAT3_Inhibition_by_12_Deoxywithastramonolide cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation 12_Deoxy This compound 12_Deoxy->pSTAT3 Inhibition DNA DNA pSTAT3_dimer_nuc->DNA Gene_Expression Gene Expression (Bcl-2, Cyclin D1, Survivin) DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described in this document.

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (Select appropriate cell lines) Treatment Treat cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound (Stock and working solutions) Compound_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (e.g., p-STAT3, STAT3) Treatment->Western_Blot Data_Acquisition Data Acquisition (Plate reader, Flow cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Western_Blot->Data_Acquisition Quantification Data Quantification (IC50, % Apoptosis, % Cell Cycle) Data_Acquisition->Quantification Interpretation Interpretation of Results (Mechanism of Action) Quantification->Interpretation

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols: Anti-inflammatory Activity Assay of 12-Deoxywithastramonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide is a steroidal lactone belonging to the withanolide class of compounds, which are primarily isolated from Withania somnifera (Ashwagandha). Withanolides as a class have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. The investigation into the specific anti-inflammatory properties of this compound is a promising area of research for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the assays and protocols to evaluate the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this document provides established protocols and reference data from the well-characterized withanolide, Withaferin A, to guide experimental design and data interpretation.

Data Presentation

The following tables summarize the expected quantitative data from the described anti-inflammatory assays. It is important to note that the specific values for this compound need to be determined experimentally. For reference, reported values for the related withanolide, Withaferin A, are included where available.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production Inhibition (%)IC₅₀ (µM)
This compound (To be determined)(To be determined)(To be determined)
Withaferin A (Reference) (Varies by study)(Varies by study)(Reported values range, e.g., ~2.5 µM)
Positive Control (e.g., L-NMMA) (To be determined)(To be determined)(To be determined)

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell TypeStimulantCompoundConcentration (µM)ROS Inhibition (%)IC₅₀ (µM)
RAW 264.7LPSThis compound (To be determined)(To be determined)(To be determined)
NeutrophilsPMAThis compound (To be determined)(To be determined)(To be determined)
RAW 264.7LPSWithaferin A (Reference) (Varies by study)(Varies by study)(To be determined)
NeutrophilsPMAWithaferin A (Reference) (Varies by study)(Varies by study)(To be determined)
AnyAnyPositive Control (e.g., NAC) (To be determined)(To be determined)(To be determined)

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)iNOS Expression (relative to control)COX-2 Expression (relative to control)
This compound (To be determined)(To be determined)(To be determined)
Withaferin A (Reference) (Varies by study)(Reported to inhibit)(Reported to inhibit)
Positive Control (e.g., Dexamethasone) (To be determined)(To be determined)(To be determined)

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and ROS assays, 6-well for Western blotting).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and protein expression, shorter for ROS).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

  • Sodium nitrite (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After cell treatment, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

Materials:

  • DCFH-DA solution (e.g., 10 mM stock in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • After treatment with this compound and LPS, remove the culture medium and wash the cells once with PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free DMEM for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis for iNOS and COX-2

This technique is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay Collect Supernatant ros_assay Reactive Oxygen Species (ROS) Assay (DCFH-DA) stimulation->ros_assay Process Cells wb_assay Western Blot (iNOS & COX-2) stimulation->wb_assay Lyse Cells data_quant Quantify NO, ROS, and Protein Expression no_assay->data_quant ros_assay->data_quant wb_assay->data_quant ic50 Determine IC50 Values data_quant->ic50

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Proposed Signaling Pathway of Anti-inflammatory Action

Signaling_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65 p65 NFkB_dimer_nuc p65/p50 NFkB_p65->NFkB_dimer_nuc Translocation NFkB_p50 p50 Nucleus Nucleus DNA DNA NFkB_dimer_nuc->DNA Binds to Promoter iNOS_gene iNOS Gene DNA->iNOS_gene Binds to Promoter COX2_gene COX-2 Gene DNA->COX2_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation COX2_protein COX-2 Protein COX2_gene->COX2_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound This compound Compound->IKK Inhibits Compound->MAPK Potential Inhibition MAPK->NFkB_p65 Activates

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB pathway.

Application Notes and Protocols for Investigating the Cytotoxicity of 12-Deoxywithastramonolide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids, primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). Withanolides as a class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. This document provides a detailed overview of the cytotoxic potential of this compound against various cancer cell lines, outlines its known mechanisms of action, and provides comprehensive protocols for its investigation.

While extensive data exists for prominent withanolides like Withaferin A, specific quantitative cytotoxic data for this compound is less abundant in publicly available literature. The information presented herein is a compilation of available data on this compound and closely related withanolides, intended to guide researchers in designing and executing studies to elucidate its anticancer potential.

Data Presentation: Cytotoxicity of Withanolides

Due to the limited specific data for this compound, the following table includes IC50 values for other relevant withanolides to provide a comparative context for researchers. It is crucial to experimentally determine the specific IC50 values for this compound in the cell lines of interest.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Withanolides in Various Cancer Cell Lines

Compound/ExtractBreast (MCF-7)Lung (A549)Colon (HCT-116)Prostate (PC-3)Cervical (HeLa)Ovarian (SK-OV-3)
Withaferin A0.5 - 2.51.0 - 5.00.8 - 3.01.5 - 7.50.7 - 4.00.5 - 2.0
Withanone>10>105.0 - 15.0>10>10>10
W. somnifera Extract10 - 50 µg/mL15 - 60 µg/mL12 - 55 µg/mL20 - 70 µg/mL18 - 65 µg/mL10 - 50 µg/mL
This compound ND ND ND ND ND ND

ND: Not determined in available literature. The values for Withaferin A and Withanone are approximate ranges compiled from various studies and should be used for comparative purposes only. Extract concentrations are provided in µg/mL.

Mechanisms of Action

Based on studies of related withanolides, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest. These processes are often orchestrated by the modulation of key cellular signaling pathways.

Apoptosis Induction

Withanolides are known to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Activation of Caspases: Initiation of the caspase cascade, particularly the activation of caspase-3, -8, and -9, is a hallmark of apoptosis.

  • Alteration of Bcl-2 Family Proteins: A shift in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol, a key step in the formation of the apoptosome and activation of caspase-9.

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases, a classic indicator of apoptosis.

Cell Cycle Arrest

This compound may also exert its cytotoxic effects by halting the progression of the cell cycle, preventing cancer cells from dividing. A common mechanism observed for other withanolides is the induction of G2/M phase arrest [1][2][3][4]. This is often associated with the modulation of key cell cycle regulatory proteins, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1 (Cdc2) activity.

  • Cyclins: Downregulation of Cyclin B1.

  • CDK Inhibitors (CKIs): Upregulation of p21 and p27.

Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by withanolides is often a consequence of their impact on critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer[5][6][7][8][9][10]. Withanolides have been shown to inhibit this pathway, leading to decreased cell viability.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DW This compound DW->Akt inhibits DW->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis[6][8][11][12][13][14][15]. Dysregulation of this pathway is common in cancer.

MAPK_Pathway GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DW This compound DW->MEK may inhibit DW->ERK may inhibit

MAPK Signaling Pathway Modulation
NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival[7][13][14][16][17][18][19][20][21]. Constitutive activation of NF-κB is observed in many cancers and contributes to resistance to apoptosis. Withanolides have been reported to inhibit NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-survival Gene Transcription Nucleus->GeneTranscription DW This compound DW->IKK inhibits DW->NFkB inhibits translocation

NF-κB Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as desired.

    • Harvest cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein with Laemmli buffer and boil.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, a constituent of the medicinally important plant Withania somnifera, holds potential as an anticancer agent. While specific data on its cytotoxicity and mechanisms are still emerging, research on related withanolides suggests that it may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. The protocols provided in this document offer a comprehensive framework for researchers to systematically investigate the cytotoxic effects and molecular mechanisms of this compound, thereby contributing to the development of novel cancer therapeutics. It is imperative that future studies focus on generating robust quantitative data to fully characterize the anticancer profile of this promising natural product.

References

Application Notes and Protocols for Pharmacokinetic Studies of 12-Deoxywithastramonolide in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and methodologies for conducting pharmacokinetic studies of 12-Deoxywithastramonolide in rodent models. The protocols outlined below are synthesized from published research and are intended to serve as a guide for the design and execution of such studies.

Introduction

This compound is a bioactive withanolide found in Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document details the available pharmacokinetic data, experimental protocols for in-vivo studies, and bioanalytical methods for the quantification of this compound in rodent plasma.

Pharmacokinetic Data of this compound in Rats (Oral Administration)

Quantitative data from two key studies on the oral pharmacokinetics of this compound in rats are summarized below. It is important to note that these studies utilized different extracts of Withania somnifera, which may account for the observed differences in pharmacokinetic parameters. To date, no studies reporting the intravenous pharmacokinetics or absolute bioavailability of this compound in rodents have been identified.

ParameterStudy 1: W. somnifera Root Extract (500 mg/kg)[1][2][3][4]Study 2: NMITLI-118R AF1 Extract (50 mg/kg)[5]
Animal Model Male Sprague Dawley ratsMale Sprague Dawley rats
Cmax (ng/mL) 57.536 ± 7.5234.468 (range: 0.472 - 4.468)
Tmax (h) 0.291 ± 0.1021.416 (range: 1.000 - 1.416)
AUC0-t (ng·h/mL) 82.866 ± 7.82013.319 (range: 2.051 - 13.319)
t1/2 (h) 1.734 ± 0.5054.377 (range: 1.696 - 4.377)
Cl/F (L/h/kg) 0.016 ± 0.0020.954 (range: 0.065 - 0.954)
AUMC0-inf (ng·h²/mL) Not Reported80.485 (range: 21.720 - 80.485)
MRT0-inf (h) Not Reported7.516 (range: 3.680 - 7.516)

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2 = Elimination half-life; Cl/F = Apparent total body clearance; AUMC0-inf = Area under the first moment curve from time zero to infinity; MRT0-inf = Mean residence time from time zero to infinity.

Experimental Protocols

In-life Phase: Pharmacokinetic Study in Rats

This protocol describes the oral administration of a Withania somnifera extract to rats and subsequent blood sample collection for pharmacokinetic analysis.

3.1.1. Materials

  • Male Sprague Dawley rats (8-10 weeks old, 200-250 g)

  • Withania somnifera extract

  • Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)

  • Oral gavage needles

  • Restrainers for blood collection

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Pipettes and tips

  • Centrifuge

3.1.2. Protocol

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dose Preparation: Prepare a homogenous suspension of the Withania somnifera extract in the chosen vehicle at the desired concentration.

  • Dose Administration: Administer the extract suspension to the rats via oral gavage at a specified dose volume (e.g., 10 mL/kg).

  • Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Gently invert the tubes several times to ensure proper mixing.

  • Centrifugation: Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.

  • Plasma Storage: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes. Store the plasma samples at -80°C until bioanalysis.

Experimental Workflow for Rodent Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting administration Oral Gavage Administration fasting->administration dose_prep Dose Preparation (W. somnifera extract) dose_prep->administration blood_collection Serial Blood Collection (e.g., 0-24h) administration->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Plasma Storage (-80°C) plasma_separation->storage sample_prep Bioanalytical Sample Preparation storage->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis pk_analysis Pharmacokinetic Data Analysis lc_ms_analysis->pk_analysis G cluster_absorption cluster_enterocyte Enterocyte cluster_circulation Compound_Lumen This compound Compound_Enterocyte This compound Compound_Lumen->Compound_Enterocyte Absorption Pgp P-glycoprotein (P-gp) Compound_Enterocyte->Pgp Efflux CYP3A4 CYP3A4 Compound_Enterocyte->CYP3A4 Metabolism Compound_Circulation This compound Compound_Enterocyte->Compound_Circulation Entry into Circulation Pgp->Compound_Lumen Metabolites Metabolites CYP3A4->Metabolites

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 12-Deoxywithastramonolide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with 12-Deoxywithastramonolide in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] It is a powerful organic solvent capable of dissolving many poorly soluble compounds. For cellular assays, it is critical to keep the final concentration of DMSO low (typically below 0.5-1%) to avoid cytotoxicity.[3][4]

Q2: My this compound is precipitating when I add the stock solution to my aqueous cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.[3]

  • Ensure Thorough Mixing: Immediately after adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use a Co-solvent: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.[3]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.

Q3: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?

A3: Yes, several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for some compounds.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Solid Dispersions: For more advanced applications, creating a solid dispersion of the compound in an inert carrier can enhance its dissolution rate.[6]

Q4: Can poor solubility of this compound affect my experimental results?

A4: Absolutely. Poor solubility is a significant source of experimental variability and can lead to inaccurate and non-reproducible data.[3] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended concentration, potentially leading to an underestimation of its biological activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound will not dissolve in 100% DMSO to make a stock solution. The compound may be of poor quality or contain insoluble impurities.- Use ultrasonic agitation (sonication) to aid dissolution.[1]- Gentle heating may also be applied, but be cautious of potential compound degradation.- If particulates remain, consider filtering the stock solution through a 0.22 µm syringe filter, though this may reduce the effective concentration.[3]
Precipitation occurs immediately upon dilution into aqueous buffer/media. The compound has low aqueous solubility and is crashing out of solution.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your cells.[3]- Prepare intermediate dilutions in a solvent mixture with a higher organic content before the final dilution into the aqueous medium.
Cloudiness or opalescence is observed in the final working solution. The compound is not fully dissolved and is present as a fine suspension.- This indicates that the solubility limit has been exceeded. The experiment should be repeated at a lower concentration where the solution remains clear.- Consider using a solubility-enhancing excipient like a cyclodextrin.[1]
Inconsistent or non-reproducible results between experiments. Variable amounts of the compound are going into solution in each experiment.- Standardize the protocol for preparing the working solution, including the order of addition, mixing speed, and temperature.- Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium before conducting large-scale experiments.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes Reference(s)
DMSO50 mg/mL (106.25 mM)Requires ultrasonic agitation. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMSO0.1 mg/mL-[2]
Ethanol20 mg/mL-[2]
DMF2 mg/mL-[2]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL-[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.31 mM)Clear solution.[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (5.31 mM)Clear solution.[1]

Note: Solubility can be batch-dependent and influenced by factors such as purity, crystalline form, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution for any remaining particulates. If necessary, centrifuge at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Warm the cell culture medium to 37°C.

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required.

  • To prepare the final working solution, add the required volume of the DMSO stock (or diluted stock) to the pre-warmed medium while vortexing or swirling the medium to ensure rapid mixing. The final DMSO concentration should ideally be ≤ 0.5%.

  • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of the compound for extended periods.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso sonicate Vortex & Sonicate add_dmso->sonicate store Store at -80°C sonicate->store dilute_stock Dilute Stock in Medium store->dilute_stock warm_medium Pre-warm Aqueous Medium (37°C) warm_medium->dilute_stock vortex Vortex Immediately dilute_stock->vortex use Use in Assay vortex->use precipitate Precipitation? vortex->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes add_excipient Add Solubilizer (e.g., Cyclodextrin) precipitate->add_excipient Yes

Caption: Experimental workflow for solubilizing this compound.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway TNF TNF-α IKK IKK Complex TNF->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) NFkB_nuc->Gene Induces Withanolide This compound (Withanolides) Withanolide->IKK Inhibits

References

Stability of 12-Deoxywithastramonolide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 12-Deoxywithastramonolide in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

When stored as a solid at -20°C, this compound is stable for at least four years. In solution, its stability is dependent on the solvent and storage temperature. For instance, stock solutions in methanol (B129727) are reported to be stable for at least 30 days when stored at 4°C. However, for long-term storage of stock solutions, it is recommended to keep them at -80°C, where they can be stable for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.

Q2: In which solvents is this compound soluble?

This compound exhibits varying solubility in common laboratory solvents. The approximate solubilities are provided in the table below. It is crucial to prepare solutions at the desired concentration shortly before use to minimize potential degradation.

SolventApproximate Solubility
Dimethylformamide (DMF)~2 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~0.1 mg/mL
Ethanol (B145695)~20 mg/mL
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL

Q3: What are the expected degradation pathways for this compound?

Like other withanolides, this compound is susceptible to degradation under certain conditions. Forced degradation studies on related withanolides, such as withaferin A and withanolide A, have shown that the primary degradation pathways are hydrolysis under acidic and basic conditions, and oxidation.[1] Thermal and photolytic degradation can also occur but may be less pronounced. It is anticipated that this compound would follow similar degradation patterns.

Q4: How can I monitor the stability of my this compound solution?

The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound in the solvent used for the experiment.

Troubleshooting Steps:

  • Verify Solution Freshness: Whenever possible, prepare fresh solutions of this compound immediately before conducting your experiment.

  • Solvent Selection: Choose a solvent in which this compound is known to be more stable, if compatible with your experimental design. Based on general knowledge of withanolides, aprotic solvents like DMSO may offer better stability for long-term storage of stock solutions compared to protic solvents like ethanol or aqueous buffers, although solubility might be lower.

  • Perform a Quick Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your stock solution using HPLC at different time points (e.g., 0, 24, and 48 hours) to see if the peak area of the parent compound decreases or if new peaks corresponding to degradation products appear.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.

Possible Cause: Formation of degradation products from this compound.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. This involves subjecting a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. The chromatograms from the stressed samples can then be compared to your experimental sample to see if the unknown peaks match the degradation products.

  • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating." This may require adjusting the mobile phase composition, gradient, or column to achieve baseline separation between the parent peak and all degradation product peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Analysis of this compound

This protocol provides a general framework for a stability-indicating HPLC method that can be adapted for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for withanolide separation.[2]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

  • Gradient Program: A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes to elute the compounds.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Withanolides are typically detected at around 227-230 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.

  • Sample Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.

Visualizations

Below are diagrams illustrating a general experimental workflow for stability testing and a potential signaling pathway influenced by withanolides.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (80°C) B->F G Photolytic (UV/Vis Light) B->G H HPLC Analysis (Stability-Indicating Method) C->H D->H E->H F->H G->H I Data Interpretation (Peak Purity, % Degradation) H->I

Forced degradation study workflow.

G cluster_pathway Cellular Signaling Withanolides Withanolides (e.g., this compound) IKK IKK Withanolides->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response (e.g., Cytokines, COX-2) Nucleus->Inflammation promotes transcription of

Inhibition of the NF-κB signaling pathway by withanolides.

References

Overcoming matrix effects in LC-MS analysis of 12-Deoxywithastramonolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of 12-Deoxywithastramonolide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape, Tailing, or Broadening

  • Possible Cause:

    • Column Overload: Injecting too high a concentration of the analyte or matrix components.

    • Column Contamination: Buildup of matrix components on the analytical column.[1]

    • Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for this compound.

    • Secondary Interactions: Analyte interacting with active sites on the column packing material.

  • Solutions:

    • Dilute the Sample: Reduce the concentration of the injected sample to avoid overloading the column.

    • Optimize Sample Preparation: Implement a more effective sample cleanup method (e.g., Solid-Phase Extraction) to remove interfering matrix components.

    • Column Washing: Use a robust column washing protocol between injections to remove strongly retained matrix components.

    • Mobile Phase Modification: Adjust the pH or the organic solvent composition of the mobile phase. For withanolides, reversed-phase chromatography with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate, is common.[2][3]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Problem 2: Low Signal Intensity or Ion Suppression

  • Possible Cause:

    • Co-elution with Matrix Components: Endogenous compounds from the sample matrix (e.g., phospholipids, salts) co-elute with this compound and compete for ionization in the MS source.[4]

    • Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).

    • Poor Sample Recovery: Inefficient extraction of this compound during sample preparation.

  • Solutions:

    • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components. A longer gradient or a different stationary phase can be effective.

    • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[4]

    • Optimize MS Source Parameters: Systematically optimize ion source parameters to maximize the signal for this compound.

    • Use a Different Ionization Technique: If electrospray ionization (ESI) is causing significant suppression, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions in the chromatogram where ion suppression is most severe.[5][6] This allows for targeted optimization of the chromatography to move the analyte peak away from these regions.

Problem 3: Inconsistent or Irreproducible Results

  • Possible Cause:

    • Variable Matrix Effects: Differences in the composition of the matrix between samples leading to varying degrees of ion suppression or enhancement.

    • Inconsistent Sample Preparation: Lack of consistency in the execution of the sample preparation protocol.

    • System Contamination and Carryover: Residue from previous injections affecting subsequent analyses.[1]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and improving reproducibility.[7][8] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation can improve consistency.

    • Implement a Robust Washing Procedure: Use a strong solvent to wash the injection port and column between samples to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of this compound from complex biological matrices like plasma or plant extracts, endogenous compounds can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spike Comparison: The response of this compound in a standard solution prepared in a clean solvent is compared to the response of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these responses indicates the extent of the matrix effect.[9]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing matrix components and often results in significant ion suppression.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the most effective method for minimizing matrix effects.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A: While not strictly necessary for qualitative analysis, a SIL-IS is highly recommended for accurate and precise quantification of this compound, especially in complex matrices. A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, providing the most reliable means of correction.[7][8] If a specific SIL-IS for this compound is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation and analytical methods for withanolides, which can serve as a guide for the analysis of this compound.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Matrix Effect High (Significant Ion Suppression)ModerateLow to ModerateGeneral Knowledge
Recovery >90% (but with high matrix)80-110%85-115%[3]
LLOQ (ng/mL) Can be higher due to suppression0.1 - 50.1 - 5[1]
Precision (%RSD) <15% (with IS)<10% (with IS)<10% (with IS)[2]
Accuracy (%Bias) ±20% (with IS)±15% (with IS)±15% (with IS)[2]

Note: The values presented are typical ranges observed for withanolide analysis and may vary depending on the specific matrix, LC-MS system, and method parameters.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for the extraction of this compound from plasma using a reversed-phase SPE cartridge (e.g., C18).

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the SPE cartridge. Do not let the cartridge go dry.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of an internal standard solution (if used).

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

This protocol describes how to qualitatively assess matrix effects across the chromatographic run.

  • System Setup:

    • Set up the LC-MS system as you would for your analytical run.

    • Using a T-connector, introduce a constant flow of a this compound standard solution (e.g., 50 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer's ion source. A syringe pump is typically used for this infusion.

  • Data Acquisition:

    • Begin infusing the standard solution and allow the MS signal to stabilize to a constant baseline.

    • Inject a blank matrix sample that has been processed through your sample preparation procedure.

    • Acquire data in MRM or SIM mode for the this compound transition/ion throughout the entire chromatographic run time.

  • Data Analysis:

    • Examine the resulting chromatogram. A stable baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates ion suppression at that retention time.

    • A significant increase in the baseline signal indicates ion enhancement at that retention time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt Option A lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->lle Option B spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Option C evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (Reversed-Phase) injection->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A generalized workflow for the LC-MS analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Analytical Result (Low Sensitivity, Poor Peak Shape, Irreproducibility) check_matrix_effects Assess Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) start->check_matrix_effects optimize_sample_prep Optimize Sample Preparation (SPE, LLE) check_matrix_effects->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) check_matrix_effects->optimize_chromatography Yes use_is Use Stable Isotope-Labeled Internal Standard check_matrix_effects->use_is Yes optimize_ms Optimize MS Parameters check_matrix_effects->optimize_ms No end Improved Analytical Result optimize_sample_prep->end optimize_chromatography->end use_is->end optimize_ms->end

Caption: A troubleshooting decision tree for overcoming matrix effects.

References

Technical Support Center: Optimization of 12-Deoxywithastramonolide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of 12-Deoxywithastramonolide from plant material, primarily Withania somnifera.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Both conventional and modern extraction techniques can be employed. Conventional methods like Soxhlet (reflux) extraction are effective but can be time-consuming and require larger solvent volumes.[1] Modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and potentially higher yields.[1][2] Subcritical water extraction has also been shown to be effective for extracting withanolides.[3]

Q2: Which solvents are recommended for the extraction of this compound?

A2: The choice of solvent is critical and depends on the polarity of the target compound. Withanolides, including this compound, are relatively non-polar.[4] Therefore, solvents with a moderate to low polarity are generally preferred. Ethanol (B145695) is a commonly used and effective solvent due to its suitable polarity and relative safety.[4] Methanol can also be used, though it is more toxic.[5] Solvent mixtures, such as ethanol-water, can also be optimized to improve extraction efficiency.[6][7] For instance, a 70:30 (v/v) aqueous alcoholic composition has been found to be effective for total withanolide content.[6][7][8]

Q3: What are the key parameters to consider for optimizing the extraction yield?

A3: Several parameters influence the extraction yield of this compound. These include:

  • Temperature: Higher temperatures generally increase the solubility of withanolides and the extraction rate. However, excessive heat can lead to their degradation. For ethanol extraction, a temperature range of 40-60°C is often considered optimal.[4]

  • Extraction Time: Longer extraction times can increase the yield up to a certain point, after which the extraction reaches equilibrium. Prolonged extraction times may also increase the risk of compound degradation.[4] For traditional solvent extraction with ethanol, 2-4 hours is often sufficient.[4]

  • Solvent-to-Material Ratio: This ratio should be optimized to ensure efficient extraction while minimizing solvent waste.[2]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area and enhances extraction efficiency. However, an excessively fine powder can cause issues like clogging.[4]

Q4: How can I quantify the amount of this compound in my extract?

A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[6][7][9][10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like acetic acid.[10][11] Detection is usually performed using a UV detector at around 230 nm.[9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate solvent polarity. 2. Sub-optimal extraction temperature or time. 3. Insufficient grinding of plant material. 4. Inefficient extraction method.1. Use a solvent of appropriate polarity like ethanol or an optimized ethanol-water mixture.[4][6][7] 2. Optimize temperature (e.g., 40-60°C for ethanol) and extraction time based on the chosen method.[4] 3. Ensure the plant material is finely and uniformly ground.[4] 4. Consider using modern techniques like UAE or MAE for improved efficiency.[1][2]
Co-extraction of Impurities 1. Solvent is too non-polar or too polar, extracting a wide range of compounds. 2. Use of a single-step extraction process.1. Optimize the solvent system. A solvent mixture can sometimes provide better selectivity.[6][7] 2. Consider a two-step extraction process. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids before extracting with a more polar solvent like ethanol.[5]
Degradation of this compound 1. Excessive heat during extraction or drying. 2. Prolonged exposure to light or air.1. Maintain the optimal temperature range for the chosen solvent and avoid overheating during solvent evaporation.[4] 2. Store extracts and the purified compound in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) for long-term storage.
Inconsistent Results 1. Variation in plant material. 2. Lack of standardization in the extraction protocol. 3. Inconsistent particle size.1. Use plant material from the same source and harvest time if possible. 2. Strictly adhere to a validated and optimized extraction protocol for all experiments. 3. Standardize the grinding process to achieve a consistent particle size.[4]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies described for withanolide extraction.[12][13][14]

Materials:

  • Dried and powdered Withania somnifera root

  • 70% Ethanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the powdered plant material and place it in a beaker.

  • Add 100 mL of 70% ethanol to achieve a liquid-to-solid ratio of 20:1.[13]

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic power to 250 W and the temperature to 50°C.[13]

  • Perform sonication for 40 minutes.[13]

  • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from general procedures for MAE of phytochemicals.[2][15][16][17]

Materials:

  • Dried and powdered Withania somnifera root

  • Ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 5 g of the powdered plant material into the microwave extraction vessel.

  • Add 100 mL of ethanol.

  • Set the microwave power (e.g., 580 W) and irradiation time (e.g., 10-30 minutes).[15] These parameters should be optimized for the specific equipment and material.

  • After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.

  • Concentrate the extract using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general HPLC method for the analysis of withanolides.[9][10][11]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acetic acid). For example, a 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water.[10][11]

  • Flow Rate: 1.0 mL/min[9][10]

  • Detection Wavelength: 230 nm[9][10][11]

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following tables summarize the extraction yield and this compound content obtained using different extraction methods and solvents, based on a study by Dhanani et al. (2017).[10]

Table 1: Effect of Extraction Method and Solvent on Total Extract Yield (%)

Extraction MethodSolventYield (%)
Reflux Ethanol9.08
Water-Ethanol9.25
Water9.51
UAE (20 min) Ethanol3.17
Water-Ethanol10.23
Water11.85
MAE (20 min) Ethanol10.12
Water-Ethanol13.75
Water13.02

Table 2: Effect of Extraction Method and Solvent on this compound Content (µg/mg of extract)

Extraction MethodSolventThis compound (µg/mg)
Reflux Ethanol2.89
Water-Ethanol1.98
Water1.02
UAE (20 min) Ethanol3.15
Water-Ethanol2.11
Water1.23
MAE (20 min) Ethanol3.54
Water-Ethanol2.45
Water1.56

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Withania somnifera) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, or Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification quantification Quantification (HPLC) crude_extract->quantification pure_compound Pure this compound purification->pure_compound pure_compound->quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

Signaling Pathways

Withanolides, including potentially this compound, have been shown to exert their biological effects through various signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell cycle regulation, proliferation, and survival, and its overactivation is common in cancer.[3][18]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Withanolides This compound (Potential Inhibitor) Withanolides->PI3K Inhibition Withanolides->Akt Inhibition

Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Anti-inflammatory Signaling Pathway

Withanolides have demonstrated anti-inflammatory properties by modulating pathways involving NF-κB and MAPKs.[19][20]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binding & Activation MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes Withanolides This compound (Potential Inhibitor) Withanolides->MAPK Inhibition Withanolides->NFkB Inhibition

Caption: Potential inhibition of pro-inflammatory signaling by this compound.

References

Troubleshooting poor peak shape in HPLC analysis of withanolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of withanolides.

Frequently Asked Questions (FAQs)

Q1: Why are my withanolide peaks tailing?

Peak tailing, where a peak has an asymmetric, drawn-out tail, is a common issue in reversed-phase HPLC of withanolides.[1] The primary causes include:

  • Secondary Interactions: Withanolides can interact with residual silanol (B1196071) groups on the silica-based stationary phase, especially when analyzing basic compounds. These interactions can lead to distorted peak shapes.[2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and the stationary phase, affecting peak symmetry.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1]

  • Extra-Column Effects: Excessive dead volume from long or wide-bore tubing between the injector and the detector can cause peak broadening and tailing.[2]

Q2: What causes fronting peaks in my withanolide chromatogram?

Peak fronting, where the peak has a sharp tail but a broad, leading edge, is less common than tailing but can still occur.[1] Potential causes include:

  • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

  • Injection Solvent Issues: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in a fronting peak.

  • Low Column Temperature: In some cases, operating at a temperature that is too low can affect analyte solubility and interaction kinetics, leading to fronting.

Q3: Why am I seeing split peaks for a single withanolide?

A single withanolide appearing as two or more peaks can be caused by several factors:[3]

  • Partial Column Blockage: A clogged inlet frit or a void in the column packing can disturb the sample band, causing it to split.

  • Injection Issues: Problems with the autosampler, such as incomplete needle insertion or a leaking valve, can lead to a split injection.

  • Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can result in split peaks.[3]

  • Co-elution: It is possible that an isomeric withanolide or an impurity is co-eluting with your target analyte, giving the appearance of a split peak. Withanolides are often present as complex mixtures of isomers, which can be difficult to separate.[4][5]

Q4: My peaks are broad. How can I improve their sharpness?

Broad peaks can significantly reduce resolution and sensitivity. Common causes include:[1][3]

  • Column Degradation: Over time, column performance can deteriorate due to silica (B1680970) breakdown or contamination, leading to broader peaks.[3]

  • Mobile Phase Issues: A mobile phase with insufficient solvent strength may not elute analytes efficiently, causing them to spend too much time on the column and resulting in broad peaks.[1]

  • Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can lead to band broadening.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell contributes to peak broadening.[2]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems in withanolide analysis.

Step 1: Initial Checks & System Suitability

Before making significant changes to your method, perform these initial checks:

  • Review System Suitability Data: Check parameters like tailing factor, theoretical plates, and resolution from your recent runs. A USP tailing factor between 0.9 and 1.2 is considered ideal, while values above 1.5 indicate significant tailing that needs to be addressed.[2]

  • Inspect the Chromatogram: Look for signs of high backpressure, baseline noise, or ghost peaks, which can indicate broader system issues.[3][6]

  • Check Consumables: Ensure that your mobile phase solvents are fresh, HPLC-grade, and properly degassed.[3] Verify that your sample has been filtered through a 0.22 or 0.45 µm filter.[4]

Step 2: Diagnosing the Problem

Use the table below to identify potential causes and solutions for your specific peak shape issue.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanols- Use a modern, high-purity, end-capped C18 column.[2]- Add an acidic modifier (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress silanol ionization.[7][8]- Consider a polar-embedded column for additional shielding of basic compounds.[2]
Incorrect mobile phase pH- Adjust the mobile phase pH. Buffering the mobile phase (e.g., with 10 mM ammonium (B1175870) acetate) can help stabilize pH and improve peak shape.[2][4]
Column overload- Reduce the concentration of the injected sample.[9]
Extra-column dead volume- Use narrow internal diameter (e.g., 0.005") tubing and minimize its length.[2]
Peak Fronting Sample solvent stronger than mobile phase- Dissolve the sample in the initial mobile phase or a weaker solvent.
Sample overload- Dilute the sample and reinject.
Split Peaks Column void or contamination- Flush the column with a strong solvent.- If the problem persists, replace the column guard or the column itself.[3]
Injector problem- Inspect the injector for leaks or blockages. Clean the injector port.[10]
Broad Peaks Column degradation- Use a guard column to protect the analytical column.[3]- Replace the column if performance does not improve after flushing.
Mobile phase too weak- Increase the percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.[1]
Step 3: Method Optimization for Withanolides

If the initial troubleshooting steps do not resolve the issue, you may need to optimize your HPLC method.

Parameter Recommendation for Withanolide Analysis
Column - Stationary Phase: C18 columns are most commonly used and provide good resolution.[4][7] A high-purity, end-capped silica is recommended to minimize tailing.[2]- Dimensions: A column with dimensions like 250 mm x 4.6 mm, 5 µm particle size is a common choice.[4][11]
Mobile Phase - Organic Solvent: Acetonitrile is often preferred over methanol (B129727) as it can provide better separation and lower back pressure.[4]- Aqueous Phase: HPLC-grade water, often modified with an acid or buffer.- Modifier/Buffer: Adding 0.1% acetic acid or formic acid to both aqueous and organic phases is common to improve peak shape.[7][8] A 10 mM ammonium acetate (B1210297) buffer is also effective.[4][11]
Elution Mode - A gradient elution is typically required to separate the complex mixture of withanolides found in extracts.[4][12]
Flow Rate - A flow rate of 1.0 mL/min is common for a 4.6 mm ID column.[4][12]
Column Temp. - Operating at an elevated temperature (e.g., 40-50 °C) can improve peak shape and reduce viscosity.[4][12]
Detection - The optimal UV detection wavelength for many withanolides is around 220-230 nm .[4][13]

Visual Troubleshooting Workflows

TroubleshootingWorkflow cluster_tailing Tailing cluster_fronting Fronting cluster_splitting Splitting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_system Step 1: Initial Checks - Review System Suitability - Check for Leaks/Pressure Issues - Ensure Fresh Solvents start->check_system identify_problem Step 2: Identify Peak Shape (Tailing, Fronting, etc.) check_system->identify_problem tailing_causes Potential Causes: - Secondary Interactions - Wrong pH - Overload identify_problem->tailing_causes If Tailing fronting_causes Potential Causes: - Sample Solvent Too Strong - Overload identify_problem->fronting_causes If Fronting splitting_causes Potential Causes: - Column Void/Blockage - Injector Issue identify_problem->splitting_causes If Splitting tailing_solutions Solutions: - Add Acid/Buffer to Mobile Phase - Use High-Purity Column - Reduce Sample Concentration tailing_causes->tailing_solutions Address Cause end_node Peak Shape Improved tailing_solutions->end_node fronting_solutions Solutions: - Dissolve Sample in Mobile Phase - Dilute Sample fronting_causes->fronting_solutions Address Cause fronting_solutions->end_node splitting_solutions Solutions: - Flush/Replace Column - Clean Injector splitting_causes->splitting_solutions Address Cause splitting_solutions->end_node

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

PeakTailingCauses cluster_column Column Effects cluster_mobile_phase Mobile Phase Effects cluster_other Other Effects Tailing Peak Tailing Silanols Residual Silanols on Stationary Phase Tailing->Silanols causes ColumnVoid Column Void/ Contamination Tailing->ColumnVoid causes pH Incorrect pH (>3 for silanols) Tailing->pH causes Buffer Insufficient Buffer Capacity Tailing->Buffer causes Overload Sample Overload Tailing->Overload causes ExtraColumn Extra-Column Volume Tailing->ExtraColumn causes

Caption: Common causes of peak tailing in reversed-phase HPLC.

Experimental Protocols

General HPLC Method for Withanolide Analysis

This protocol is a representative method compiled from several validated procedures for the analysis of withanolides in plant extracts.[4][7][8][11][12]

1. Sample Preparation (Withania somnifera Root Extract)

  • Accurately weigh 1-2 grams of finely ground W. somnifera root powder.

  • Extract the powder with an appropriate solvent. A mixture of ethanol:methanol:water (60:30:10) has been shown to be effective.[14] Use a sufficient volume (e.g., 40 mL) and sonicate for 30-60 minutes.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm or 0.22 µm membrane filter prior to injection.[4]

  • Prepare standard solutions of withanolide markers (e.g., Withaferin A, Withanolide A) in methanol or a mixture of water and methanol.[4]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.[4]

  • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250mm x 4.6mm, 5 µm).[4]

  • Mobile Phase A: HPLC-grade water with 0.1% acetic acid or 10 mM ammonium acetate.[4][7]

  • Mobile Phase B: HPLC-grade acetonitrile.[4]

  • Column Temperature: 40 °C.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10-20 µL.[12]

  • Detection Wavelength: 230 nm.[4]

  • Gradient Program (Example):

    Time (min) % Mobile Phase B (Acetonitrile)
    0 20
    5 40
    20 80
    23 20
    25 20

    (Note: This is an illustrative gradient. The actual gradient should be optimized for the specific withanolides of interest and sample matrix.)[4]

3. System Suitability

Before running samples, perform a system suitability test by injecting a standard solution multiple times. The following parameters should be checked:

  • Tailing Factor: Should be ≤ 2 (ideally between 0.9 and 1.2).[4]

  • Resolution: The resolution between critical peak pairs should be > 2.[4]

  • Repeatability (RSD%): The relative standard deviation for retention time and peak area for replicate injections should be < 2%.[8]

References

Technical Support Center: Enhancing the Bioavailability of 12-Deoxywithastramonolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of 12-Deoxywithastramonolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges stem from its low aqueous solubility and potential for first-pass metabolism.[1][2] Like many lipophilic natural compounds, its poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Additionally, it may be a substrate for metabolic enzymes, such as Cytochrome P450 (CYP) isoenzymes, and efflux transporters like P-glycoprotein (P-gp) in the intestines and liver, which can reduce its systemic exposure.[5][6]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, leading to a higher dissolution rate.[7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and improving wettability.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[10]

  • Nanoparticle Formulation: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially modulate its release profile.[7][11]

Q3: How do Cytochrome P450 enzymes and P-glycoprotein affect the bioavailability of this compound?

A3: Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme, are responsible for the metabolism of a wide range of drugs in the liver and intestines.[5][6] If this compound is a substrate for these enzymes, it can be rapidly metabolized before it reaches systemic circulation, a phenomenon known as the first-pass effect. P-glycoprotein (P-gp) is an efflux transporter found in the apical membrane of intestinal enterocytes that actively pumps substrates back into the intestinal lumen, thereby reducing their net absorption.[5][12] The interplay between CYP3A4 and P-gp can significantly limit the oral bioavailability of susceptible compounds.[13]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Question: My in vitro dissolution studies show very low release of this compound from my formulation. What could be the cause and how can I improve it?

Answer:

Potential Cause Troubleshooting/Optimization Strategy
Inherently low aqueous solubility of the crystalline compound. 1. Particle Size Reduction: Consider micronization or nanosizing of the raw this compound powder. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP K30 (see Experimental Protocol 1). This can convert the drug to an amorphous state, increasing its apparent solubility and dissolution rate.[9] 3. Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins to enhance aqueous solubility.
Inadequate wetting of the drug particles. 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant to the dissolution medium or the formulation itself to improve wetting. 2. Use of Hydrophilic Polymers: Formulations with hydrophilic polymers, such as in solid dispersions, can improve the wettability of the drug.
Drug recrystallization from a supersaturated solution. 1. Polymeric Precipitation Inhibitors: In solid dispersion formulations, ensure the chosen polymer can effectively inhibit the recrystallization of this compound in the dissolution medium.
Issue 2: Low Permeability in Caco-2 Cell Assays

Question: Despite improving the solubility of this compound, my Caco-2 permeability assay indicates low transport across the cell monolayer. What are the potential reasons and solutions?

Answer:

Potential Cause Troubleshooting/Optimization Strategy
Active efflux by P-glycoprotein (P-gp). 1. Conduct a Bi-directional Caco-2 Assay: Measure the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp mediated efflux (see Experimental Protocol 3).[14][15] 2. Co-administration with a P-gp Inhibitor: In your in vitro assay, include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. If permeability increases, this confirms efflux.[16] 3. Formulation with P-gp Inhibiting Excipients: Some formulation excipients have been shown to inhibit P-gp. Consider incorporating such excipients in your formulation.
Poor passive diffusion across the cell membrane. 1. Lipid-Based Formulations: Formulations like SEDDS can enhance the transport of lipophilic drugs across the intestinal epithelium. 2. Chemical Modification (Prodrug Approach): While more complex, creating a more permeable prodrug of this compound that is converted to the active form after absorption could be a long-term strategy.[17]
Metabolism by enterocytic enzymes (e.g., CYP3A4). 1. In vitro Metabolism Studies: Use human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of this compound. 2. Co-administration with a CYP3A4 Inhibitor: In your Caco-2 assay, you can include a CYP3A4 inhibitor to see if this increases the amount of transported compound.

Quantitative Data Summary

Formulation StrategyCompoundFold Increase in Bioavailability (Compared to Control)Reference
Solid DispersionWithanolide ANot explicitly quantified, but significant improvement in dissolution and saturation solubility.[18]
Nanoparticles (Gold)Withanolide-ANot an in vivo bioavailability study, but showed enhanced anticancer activity, suggesting improved cellular uptake.[8]
Withanolide Glycoside-rich ExtractTotal WithanolidesWS-35 extract showed 118 to 267 times better bioavailability per gram compared to other extracts.[19]
Milk Extract FormulationWithanolidesClaimed to improve bioactivity at lower doses without pharmaceutical excipients.[11]

Note: Data for this compound specifically is limited. The table presents data for related withanolides to indicate the potential of these strategies.

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) K30 (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Methanol (B129727) (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

    • X-ray Powder Diffraction (XRPD): To assess the crystallinity.

    • In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure compound.

Experimental Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolide))

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM).

  • Emulsification: Add the organic phase dropwise to an aqueous PVA solution while homogenizing at high speed or sonicating on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization:

    • Particle Size and Zeta Potential: Using dynamic light scattering (DLS).

    • Encapsulation Efficiency and Drug Loading: By dissolving a known amount of nanoparticles and quantifying the this compound content using a suitable analytical method (e.g., HPLC).

    • Morphology: Using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Experimental Protocol 3: In Vitro Caco-2 Permeability Assay for Assessing P-glycoprotein Efflux

Objective: To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound (at a known concentration) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • P-gp Inhibition: In a separate set of wells, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) before performing the A-B and B-A transport studies.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

    • Compare the ER in the presence and absence of the P-gp inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

Visualizations

Bioavailability_Challenges cluster_absorption Gastrointestinal Tract Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen This compound Oral Administration->Intestinal Lumen Dissolution Dissolution Enterocyte Enterocyte Apical Membrane Basal Membrane Dissolution->Enterocyte:f0 Permeation Absorption Absorption Intestinal Lumen->Dissolution Enterocyte:f0->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocyte:f1->Portal Vein CYP450 Metabolism CYP450 Metabolism Enterocyte->CYP450 Metabolism Metabolism Poor Solubility Poor Solubility Poor Solubility->Dissolution Limits P-gp Efflux P-gp Efflux CYP450 Metabolism->Portal Vein Reduces active compound

Caption: Logical workflow of oral absorption and key bioavailability barriers for this compound.

Experimental_Workflow Start Start Problem_Identification Low Bioavailability of This compound Start->Problem_Identification Strategy_Selection Select Enhancement Strategy Problem_Identification->Strategy_Selection Solid_Dispersion Solid Dispersion (Protocol 1) Strategy_Selection->Solid_Dispersion Nanoparticles Nanoparticle Formulation (Protocol 2) Strategy_Selection->Nanoparticles Lipid_Based Lipid-Based Formulation Strategy_Selection->Lipid_Based In_Vitro_Dissolution In Vitro Dissolution Testing Solid_Dispersion->In_Vitro_Dissolution Nanoparticles->In_Vitro_Dissolution Lipid_Based->In_Vitro_Dissolution Caco2_Permeability Caco-2 Permeability Assay (Protocol 3) In_Vitro_Dissolution->Caco2_Permeability Data_Analysis Analyze Dissolution & Permeability Data Caco2_Permeability->Data_Analysis Optimization Bioavailability Improved? Data_Analysis->Optimization In_Vivo_Studies Proceed to In Vivo Studies Optimization->In_Vivo_Studies Yes Reformulate Reformulate/Optimize Optimization->Reformulate No End End In_Vivo_Studies->End Reformulate->Strategy_Selection

Caption: Experimental workflow for selecting and evaluating bioavailability enhancement strategies.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood DWM_Lumen This compound DWM_Intra Intracellular This compound DWM_Lumen->DWM_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) DWM_Intra->Pgp CYP3A4 Cytochrome P450 3A4 DWM_Intra->CYP3A4 DWM_Blood Systemic Circulation DWM_Intra->DWM_Blood Absorption Pgp->DWM_Lumen Efflux Metabolites Metabolites CYP3A4->Metabolites Metabolism

Caption: Interaction of this compound with P-gp and CYP3A4 in an enterocyte.

References

Preventing degradation of 12-Deoxywithastramonolide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 12-Deoxywithastramonolide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as withanolides can be moisture sensitive.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: My this compound powder appears clumpy. Is it still usable?

A3: Clump formation can be an indication of moisture absorption.[2] While the compound may still be usable, moisture can accelerate degradation. It is recommended to handle the compound in a dry environment, such as a glove box, and to store it with a desiccant. The purity of the compound should be verified by an appropriate analytical method, such as HPLC, if clumping is observed.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 50 mg/mL, though ultrasonic assistance may be needed.[1] It is also soluble in ethanol (B145695) (20 mg/mL) and a 1:2 mixture of Ethanol:PBS (pH 7.2) (0.3 mg/mL).[3][4] For in vivo studies, it can be dissolved in a mixture of 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Q5: I noticed that the solubility of this compound in DMSO is lower than expected. What could be the issue?

A5: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[1] It is crucial to use newly opened or properly stored anhydrous DMSO to ensure optimal dissolution. If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Degradation Improper storage temperatureStore solid compound at -20°C for long-term storage. Store solutions at -80°C or -20°C.
Exposure to moistureStore in a tightly sealed container with a desiccant. Handle in a dry environment.
Repeated freeze-thaw cyclesAliquot stock solutions into single-use vials before freezing.
Reduced Solubility Hygroscopic solventUse freshly opened, anhydrous DMSO.
Precipitation or phase separationUse gentle heating and/or sonication to aid dissolution.[1]
Inconsistent Experimental Results Degradation of the compoundVerify the purity of the compound using an analytical method like HPLC. Prepare fresh stock solutions.
Improper solution preparationFollow the recommended solvent and concentration guidelines. Ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Calculation: The molecular weight of this compound is 470.60 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.706 mg of the compound per 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Stability
Powder -20°C3 yearsStable[1]
4°C2 yearsStable[1]
In Solvent -80°C6 monthsStable[1]
-20°C1 monthStable[1]
Room TemperatureNot RecommendedWithanolides show significant degradation over time at room temperature.[5]

Visualizations

G Workflow for Preventing Degradation of this compound cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Storage of Stock Solution cluster_3 Experimental Use Receive Receive Compound Inspect Inspect for Clumping Receive->Inspect StoreSolid Store Solid at -20°C in a Tightly Sealed Container Inspect->StoreSolid Weigh Weigh Compound (in a dry environment if possible) StoreSolid->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., new DMSO) Weigh->Dissolve AidDissolution Use Sonication/Gentle Heat if necessary Dissolve->AidDissolution Aliquot Aliquot into Single-Use Tubes AidDissolution->Aliquot StoreSolution Store at -80°C (6 months) or -20°C (1 month) Aliquot->StoreSolution Thaw Thaw a Single Aliquot StoreSolution->Thaw Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Workflow for handling and storage of this compound.

G Factors Leading to this compound Degradation Degradation Degradation of This compound HighTemp Elevated Temperature HighTemp->Degradation Moisture Moisture Exposure Moisture->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation ImproperSolvent Hygroscopic Solvent ImproperSolvent->Degradation (can reduce stability)

Caption: Key factors contributing to the degradation of this compound.

References

Technical Support Center: 12-Deoxywithastramonolide Assays & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Deoxywithastramonolide. This guide addresses common cell culture contamination issues that can impact the accuracy and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a bioactive withanolide compound. Its primary activities of interest in research are its antioxidant and enzyme inhibitory effects.

Q2: What are the common types of contamination I should be aware of in my cell cultures for these assays?

A2: The most common types of contamination in cell culture are bacterial, yeast, mold, mycoplasma, and viral contamination. Chemical contamination from reagents or labware can also occur. Each of these can significantly impact your assay results.

Q3: How can I detect contamination in my cell cultures?

A3: Regular monitoring of your cell cultures is crucial. Visual inspection for turbidity, color changes in the medium, and morphological changes in the cells is the first step. Microscopic examination can reveal bacteria and yeast. For mycoplasma, which is not visible under a standard microscope, specialized detection methods like PCR, ELISA, or DNA staining are necessary.

Q4: Can I use antibiotics to prevent contamination?

A4: While antibiotics can be used to control bacterial growth, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. Good aseptic technique is the best preventative measure.

Q5: What is the immediate action I should take if I detect contamination?

A5: If contamination is detected, it is best to discard the contaminated culture and any reagents that may have come into contact with it to prevent it from spreading. Thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment. For valuable or irreplaceable cultures, specific decontamination procedures can be attempted, but these are often complex and may not be fully effective.

Troubleshooting Guides for Contamination Issues in this compound Assays

Contamination can lead to a variety of issues in your assays. This section provides a structured approach to troubleshooting common problems.

Issue 1: Inconsistent or Non-Reproducible Results in Antioxidant Assays (e.g., DPPH, ABTS)
Potential Cause Observation Troubleshooting Steps & Solutions
Bacterial Contamination Rapid decrease in pH (media turns yellow), cloudy appearance of the culture. In the assay, you may see unusually high or low antioxidant capacity.- Immediate Action: Discard the contaminated culture. - Prevention: Strictly adhere to aseptic techniques. Regularly clean and disinfect incubators and biosafety cabinets. - Data Interpretation: Results from contaminated cultures are unreliable and should not be used.
Mycoplasma Contamination No visible signs of contamination. Cells may show reduced proliferation or subtle morphological changes. Assay results may show unexpected variability or a decrease in the expected antioxidant effect.- Detection: Use a mycoplasma detection kit (PCR or ELISA-based). - Action: Discard the culture or treat with a specific mycoplasma removal agent if the cell line is invaluable. - Prevention: Quarantine and test all new cell lines. Use mycoplasma-tested reagents and serum.
Chemical Contamination (e.g., from solvents, plastics) No visible signs in culture. Assay results are inconsistent, with high background or quenching of signal.- Investigation: Test for contaminants in media, sera, and water. Ensure high-purity solvents are used for preparing this compound solutions. - Prevention: Use certified, cell culture-tested plastics and high-quality reagents.
Issue 2: Altered Readouts in Enzyme Inhibition Assays (e.g., Lipoxygenase Inhibition)
Potential Cause Observation Troubleshooting Steps & Solutions
Bacterial Contamination Turbid culture medium. In the assay, bacterial enzymes may interfere with the target enzyme, leading to false inhibition or activation.- Immediate Action: Discard the contaminated culture. - Prevention: Maintain strict aseptic technique. Filter-sterilize all solutions that cannot be autoclaved.
Mycoplasma Contamination Altered cell metabolism and protein expression. May lead to changes in the expression or activity of the target enzyme, affecting the baseline and the inhibitory effect of this compound.- Detection: Regularly screen cultures for mycoplasma. - Action: Discard or treat the contaminated culture. - Data Consideration: Be aware that mycoplasma can significantly alter cellular responses and enzyme kinetics.
Yeast/Mold Contamination Visible filamentous growth (mold) or budding particles (yeast) under the microscope. The medium may become cloudy. Fungal enzymes can interfere with the assay.- Immediate Action: Discard the contaminated culture immediately to prevent spore dispersal. - Prevention: Ensure proper sterile filtering of all media and supplements. Maintain a clean and dry incubator.

Quantitative Impact of Contamination on Assay Results

The following table summarizes the potential quantitative effects of contamination on assay readouts. Note that these are general estimations, and the actual impact can vary depending on the contaminant, the cell type, and the specific assay conditions.

Contamination Type Assay Type Potential Quantitative Effect
Bacterial Antioxidant (DPPH)Can either increase or decrease the measured antioxidant capacity due to bacterial metabolism and secreted products. Results are highly unreliable.
Mycoplasma Enzyme InhibitionCan alter the baseline enzyme activity and the IC50 value of this compound by affecting cellular metabolism and protein expression.
Yeast/Mold Cytotoxicity (MTT)Fungal contaminants can metabolize the MTT reagent, leading to a false-positive signal for cell viability and masking the cytotoxic effects of the compound.
Chemical Any AssayCan cause high background, signal quenching, or direct inhibition/activation of the target, leading to inaccurate quantification.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for this compound

This protocol is for determining the antioxidant activity of this compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Protocol 2: Lipoxygenase Inhibition Assay for this compound

This protocol determines the ability of this compound to inhibit the enzyme lipoxygenase.

Materials:

  • This compound

  • Soybean Lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

  • Positive control (e.g., Quercetin or Nordihydroguaiaretic acid - NDGA)

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of soybean lipoxygenase in borate buffer.

    • Prepare a solution of linoleic acid in borate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with the borate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the borate buffer.

    • Add 25 µL of the various concentrations of this compound solution.

    • Add 25 µL of the lipoxygenase solution.

    • For the control, add 25 µL of buffer instead of the sample.

    • For the positive control, use a known LOX inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Add 100 µL of the linoleic acid solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 234 nm at different time intervals (e.g., every minute for 5 minutes) to determine the rate of the reaction.

  • Calculation of Inhibition: The percentage of inhibition is calculated as follows:

    Where Rate_control is the rate of reaction without the inhibitor and Rate_sample is the rate of reaction with this compound.

Visual Troubleshooting and Workflow Diagrams

Signaling Pathway Potentially Modulated by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) MyD88->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB_p65_p50_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50_inactive releases NFkB_p65_p50_active NF-κB (p65/p50) (Active) NFkB_p65_p50_inactive->NFkB_p65_p50_active Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_p50_active->Gene_Expression translocates to nucleus and induces transcription 12-DW This compound 12-DW->IKK Inhibits 12-DW->MAPK_cascade Inhibits AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_Expression induces transcription

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start: Healthy, Contamination-Free Cell Culture Seed_Cells Seed Cells into 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (allow cells to adhere) Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Desired Time Period Treat_Cells->Incubate_Treatment Add_Reagent Add Assay Reagent (e.g., MTT, Griess Reagent) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate Read Plate on Microplate Reader Incubate_Assay->Read_Plate Analyze_Data Analyze Data (Calculate IC50, etc.) Read_Plate->Analyze_Data End End: Reliable Results Analyze_Data->End

Caption: General experimental workflow for a cell-based assay with this compound.

Troubleshooting Flowchart for Unexpected Assay Results

G Start Unexpected Assay Results Check_Culture Visually & Microscopically Inspect Cell Culture Start->Check_Culture Contamination_Visible Contamination Visible? (Turbidity, Fungi, etc.) Check_Culture->Contamination_Visible Discard_Culture Discard Culture, Decontaminate Equipment, Review Aseptic Technique Contamination_Visible->Discard_Culture Yes No_Visible_Contamination No Visible Contamination Contamination_Visible->No_Visible_Contamination No Mycoplasma_Test Perform Mycoplasma Test (PCR or ELISA) No_Visible_Contamination->Mycoplasma_Test Mycoplasma_Positive Mycoplasma Positive? Mycoplasma_Test->Mycoplasma_Positive Discard_Or_Treat Discard or Treat Culture (if invaluable) Mycoplasma_Positive->Discard_Or_Treat Yes Mycoplasma_Negative Mycoplasma Negative Mycoplasma_Positive->Mycoplasma_Negative No Review_Protocol Review Assay Protocol & Reagent Preparation Mycoplasma_Negative->Review_Protocol Error_In_Protocol Error in Protocol or Reagents? Review_Protocol->Error_In_Protocol Correct_Protocol Correct Protocol/Reagents and Repeat Assay Error_In_Protocol->Correct_Protocol Yes No_Protocol_Error No Protocol Error Error_In_Protocol->No_Protocol_Error No Check_Compound Check Compound Integrity (Solubility, Degradation) No_Protocol_Error->Check_Compound Investigate_Other Investigate Other Causes (e.g., cell line integrity, equipment malfunction) Check_Compound->Investigate_Other

Caption: A logical troubleshooting flowchart for unexpected assay results.

Selecting the right control for 12-Deoxywithastramonolide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 12-Deoxywithastramonolide in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure proper experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bioactive steroidal lactone, a type of withanolide, naturally found in the plant Withania somnifera (Ashwagandha). Its primary mechanisms of action are believed to be centered around its antioxidant and anti-inflammatory properties. Evidence suggests that like other withanolides, it may exert its effects through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.

Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other withanolides for in vitro cell culture experiments. It is crucial to use a high-purity, sterile grade of DMSO.

Q3: What is a vehicle control and why is it essential in my this compound experiments?

A3: A vehicle control is a sample that contains everything your experimental samples contain except for the compound of interest (this compound). In this case, it would be cells treated with the same final concentration of DMSO used to dissolve the this compound. This control is critical to ensure that any observed biological effects are due to the withanolide itself and not the solvent.

Q4: What are appropriate positive controls to use in experiments with this compound?

A4: The choice of a positive control depends on the specific biological activity you are investigating.

  • For Nrf2 activation/antioxidant activity:

    • Withaferin A: A structurally related and well-characterized withanolide known to be a potent activator of the Nrf2 pathway.[1][2][3]

    • Sulforaphane (SFN): A well-established and potent inducer of the Nrf2 pathway.[4]

  • For NF-κB inhibition/anti-inflammatory activity:

    • Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that strongly activates the NF-κB pathway. This would be used to induce the pathway, and the inhibitory effect of this compound would then be measured.

    • Withaferin A: Also known to inhibit the NF-κB signaling pathway.[5]

Q5: What can I use as a negative control in my experiments?

A5: Besides the essential vehicle control (DMSO), a specific negative control can help to confirm that the observed effects are due to the unique bioactivity of this compound and not a general property of the withanolide scaffold.

  • Comparative Control (Less Active Withanolide): While a truly "inactive" withanolide is not commercially available, Withanolide A has been shown to be less potent than Withaferin A in some assays, including the induction of the Nrf2 pathway.[1][6] Researchers should first establish the relative lack of activity of Withanolide A in their specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal in vehicle control (DMSO) wells. DMSO concentration is too high, causing cellular stress or toxicity.- Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. - Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
Inconsistent results between experiments. - Variation in cell health (passage number, confluency). - Inconsistent incubation times. - Instability of this compound.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density. - Adhere strictly to the same incubation times. - Prepare fresh stock solutions of this compound in anhydrous DMSO and store in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
No observable effect of this compound. - Incorrect concentration used. - Compound degradation. - The chosen cell line is not responsive.- Perform a dose-response experiment to determine the optimal working concentration. - Use freshly prepared solutions. - Confirm the expression and activity of the target pathway (Nrf2, NF-κB) in your cell line.
Precipitation of this compound in culture medium. Poor solubility in aqueous solutions.- Ensure the DMSO stock solution is fully dissolved before further dilution. - When diluting into the final culture medium, add the DMSO stock dropwise while gently vortexing the medium to ensure rapid and even dispersion.

Quantitative Data Summary

The following table provides a summary of suggested starting concentrations for controls in this compound experiments. Note that optimal concentrations should be determined empirically for each specific cell line and assay.

Compound Control Type Target Pathway Suggested Starting Concentration Range (in vitro) Reference
This compoundTest CompoundNrf2, NF-κB1 - 20 µMEmpirically determined
DMSOVehicle ControlN/A≤ 0.1% (v/v)[7]
Withaferin APositive ControlNrf2 Activation0.1 - 1 µM[1][2]
SulforaphanePositive ControlNrf2 Activation5 - 20 µM[4][7]
TNF-αPositive ControlNF-κB Activation10 - 20 ng/mL[8]
Withanolide AComparative ControlNrf2, NF-κB1 - 20 µM[1][6]

Experimental Protocols

Western Blot Analysis for Nrf2 Activation

This protocol details the steps to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of the Nrf2 protein.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, BV-2) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 1, 5, 10 µM), positive controls (Withaferin A at 1 µM or Sulforaphane at 10 µM), and a vehicle control (DMSO, ≤ 0.1%) for a predetermined time (e.g., 6-12 hours).[9]

b. Nuclear and Cytoplasmic Fractionation:

  • After treatment, wash the cells with ice-cold PBS.

  • Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.

c. Protein Quantification:

  • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) from each fraction.

  • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Use Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.[9]

NF-κB Luciferase Reporter Assay

This protocol describes how to measure the inhibition of NF-κB activity using a luciferase reporter assay.

a. Cell Seeding and Transfection:

  • Seed cells (e.g., HEK293T) in a white, opaque 96-well plate.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover for 24 hours.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound, a positive control for inhibition (e.g., Withaferin A), or a vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.[8] Include unstimulated control wells.

c. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition for each treatment relative to the stimulated vehicle control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_controls Controls cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treatment with Compounds cell_culture->treatment nrf2_assay Nrf2 Activation Assay treatment->nrf2_assay Incubation nfkB_assay NF-κB Inhibition Assay treatment->nfkB_assay Incubation vehicle Vehicle Control (DMSO) vehicle->treatment positive Positive Control positive->treatment negative Comparative Control negative->treatment western_blot Western Blot (Nrf2) nrf2_assay->western_blot luciferase Luciferase Assay (NF-κB) nfkB_assay->luciferase signaling_pathways cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkB NF-κB Pathway (Inflammatory Response) dw This compound keap1 Keap1 dw->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Inhibits are ARE nrf2->are Activates antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Induces tnfa TNF-α ikk IKK tnfa->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkB NF-κB ikb->nfkB Inhibits inflammatory_genes Inflammatory Gene Expression nfkB->inflammatory_genes Induces dw_nfkB This compound dw_nfkB->ikk Inhibits control_selection_logic cluster_experiment Experimental Question cluster_controls Control Selection question Is this compound affecting my cells? vehicle Vehicle Control (Is the solvent having an effect?) question->vehicle Baseline positive Positive Control (Does my assay work?) question->positive Validation negative Comparative Control (Is the effect specific?) question->negative Specificity

References

Technical Support Center: Interpreting Complex NMR Spectra of Withanolides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of withanolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR data acquisition and analysis of this important class of natural products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of withanolides.

Guide 1: Poor Signal-to-Noise Ratio (S/N)

Problem: The acquired NMR spectrum has a low signal-to-noise ratio, making it difficult to identify and assign signals accurately.

Possible Causes & Solutions:

CauseSolution
Insufficient Sample Concentration Prepare a more concentrated sample. For withanolides, a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is typically recommended for standard 5 mm NMR tubes.
Suboptimal Probe Tuning and Matching Ensure the NMR probe is properly tuned and matched for the specific solvent and sample. This maximizes the efficiency of radiofrequency pulse delivery and signal detection.
Incorrect Number of Scans Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.
Improperly Set Receiver Gain The receiver gain should be set to a level that maximizes signal detection without causing receiver overload or analog-to-digital converter (ADC) overflow.[1] Use the instrument's automatic gain adjustment or manually optimize it.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening and reduce signal intensity. Purify the sample further or treat it with a chelating agent to remove metal ions.

Guide 2: Severe Signal Overlap in ¹H NMR Spectra

Problem: The proton NMR spectrum of a withanolide is highly crowded, with many overlapping signals, especially in the aliphatic and steroidal regions, hindering the extraction of coupling constants and clear signal assignments.

Possible Causes & Solutions:

CauseSolution
Inherent Complexity of the Withanolide Skeleton The rigid steroidal backbone and multiple chiral centers lead to a large number of proton signals in a narrow chemical shift range.
Choice of NMR Solvent Changing the deuterated solvent can induce differential chemical shifts (solvent effects) that may resolve overlapping signals.[2] Commonly used solvents include CDCl₃, Methanol-d₄, Acetone-d₆, and Pyridine-d₅. Aromatic solvents like Benzene-d₆ often cause significant shifts that can be beneficial for resolving overlap.
Acquisition at a Lower Magnetic Field Strength Higher magnetic field strengths provide better signal dispersion. If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher).
Use of 2D NMR Techniques Two-dimensional NMR experiments are essential for resolving signal overlap.[3] COSY helps identify coupled proton networks, while heteronuclear experiments like HSQC and HMBC spread the proton signals into a second dimension based on their correlation to carbon atoms, significantly improving resolution.[4]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the NMR analysis of withanolides.

Q1: How do I prepare a withanolide sample for NMR analysis?

A1: Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure your withanolide sample is as pure as possible to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which your compound is sufficiently soluble. Chloroform-d (CDCl₃) is a common choice for withanolides.[5] For compounds with poor solubility in CDCl₃, other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or DMSO-d₆ can be used.[2]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the withanolide in 0.5-0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[6][7]

  • Tube Quality: Use high-quality, clean NMR tubes to ensure good magnetic field homogeneity (shimming).

Q2: Which 2D NMR experiments are essential for the complete structure elucidation of a novel withanolide?

A2: A combination of 1D and 2D NMR experiments is necessary for the unambiguous structure determination of a withanolide.[5][8]

  • ¹H NMR: Provides information on the number and chemical environment of protons, as well as their coupling patterns.

  • ¹³C NMR (and DEPT): Shows the number of carbon atoms and their types (CH₃, CH₂, CH, C).

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together fragments of the molecule.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically ²JCH and ³JCH), which are crucial for connecting the different spin systems and establishing the carbon skeleton.[5][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[10]

Q3: I am struggling to determine the stereochemistry of my withanolide. Which NMR experiment should I use and what are the key parameters?

A3: For determining the relative stereochemistry, NOESY or ROESY experiments are the methods of choice as they detect through-space interactions (Nuclear Overhauser Effect, NOE).[10]

  • NOESY vs. ROESY: For small to medium-sized molecules like withanolides (MW < 1000), NOESY is generally suitable.[11] However, for molecules in the intermediate molecular weight range where the NOE can be close to zero, ROESY is preferred as it always shows positive cross-peaks.[11]

  • Mixing Time (tm): This is a critical parameter. For small molecules, a longer mixing time (e.g., 500-1000 ms) is often used to allow the NOE to build up.[11][12] However, it's important to run a series of NOESY experiments with varying mixing times to monitor for spin diffusion, which can lead to erroneous interpretations. A typical starting point for withanolides would be a mixing time of around 500 ms.[11]

Q4: My ¹H and ¹³C NMR signals are broad. What could be the reason and how can I fix it?

A4: Broad signals in NMR spectra can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve signal sharpness.

  • Sample Aggregation: High sample concentrations can lead to aggregation and broader lines. Try diluting your sample.

  • Chemical Exchange: If the withanolide exists in multiple conformations that are interconverting on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes either slow down the exchange to see distinct conformers or speed it up to observe sharp, averaged signals.[13]

  • Presence of Paramagnetic Impurities: As mentioned in Guide 1, paramagnetic species can cause significant line broadening.[13]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Withanolide Protons

Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotes
H-18 (CH₃)0.7 - 1.0sTertiary methyl group
H-19 (CH₃)1.1 - 1.3sTertiary methyl group
H-21 (CH₃)0.9 - 1.2dSecondary methyl group, coupled to H-20
H-27, H-28 (CH₃)1.8 - 2.1sMethyl groups on the lactone side chain
H-2, H-3 (olefinic)5.8 - 6.9mVinylic protons in ring A
H-63.0 - 5.8mOften oxygenated or part of an epoxide
H-224.2 - 4.8mMethine proton adjacent to the lactone oxygen

Note: Chemical shifts are highly dependent on the specific substitution pattern of the withanolide. Data compiled from various sources.[5][7][8][14][15]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Withanolide Carbons

Carbon(s)Typical Chemical Shift (δ, ppm)
C-1 (C=O)200 - 210
C-2, C-3 (olefinic)120 - 145
C-5, C-655 - 80 (often oxygenated)
C-18 (CH₃)12 - 18
C-19 (CH₃)19 - 25
C-21 (CH₃)12 - 18
C-2275 - 85
C-26 (C=O lactone)165 - 175

Note: These are general ranges and can vary significantly based on the specific withanolide structure. Data compiled from multiple literature sources.[5][8][14]

Experimental Protocols

Protocol 1: Standard Suite of 2D NMR Experiments for Withanolide Structure Elucidation

This protocol outlines the key 2D NMR experiments and general parameters for characterizing a novel withanolide.

  • Sample Preparation: Prepare a 5-10 mg/0.5 mL solution of the purified withanolide in CDCl₃.

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • HSQC: Employ a gradient-selected HSQC experiment with multiplicity editing (e.g., HSQCETGPSI) to differentiate CH/CH₃ and CH₂ signals. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for an average nJCH of 8 Hz.

  • NOESY/ROESY:

    • NOESY: For small molecules, use a mixing time in the range of 300-800 ms.

    • ROESY: If NOE signals are weak or absent, use a ROESY experiment with a spin-lock time of 200-400 ms.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Withanolide Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C & DEPT NMR Filter->C13_NMR COSY gCOSY H1_NMR->COSY HSQC gHSQC C13_NMR->HSQC Assign_Spins Assign Spin Systems (COSY, HSQC) COSY->Assign_Spins HMBC gHMBC HSQC->HMBC HSQC->Assign_Spins NOESY NOESY/ROESY HMBC->NOESY Connect_Frags Connect Fragments (HMBC) HMBC->Connect_Frags Stereochem Determine Stereochemistry (NOESY/ROESY) NOESY->Stereochem Assign_Spins->Connect_Frags Connect_Frags->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for withanolide structure elucidation using NMR.

troubleshooting_signal_overlap cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome Problem Problem: Severe Signal Overlap in ¹H NMR Spectrum Change_Solvent Change Deuterated Solvent (e.g., to Benzene-d₆) Problem->Change_Solvent Simple Approach Higher_Field Use Higher Field NMR (>600 MHz) Problem->Higher_Field If Available TwoD_NMR Perform 2D NMR Experiments (COSY, HSQC, HMBC) Problem->TwoD_NMR Most Effective Resolved_Signals Resolved Signals & Unambiguous Assignment Change_Solvent->Resolved_Signals Higher_Field->Resolved_Signals TwoD_NMR->Resolved_Signals

Caption: Logical workflow for troubleshooting signal overlap in withanolide ¹H NMR spectra.

References

Validation & Comparative

12-Deoxywithastramonolide vs. Withaferin A: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two prominent withanolides derived from Withania somnifera.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, Withaferin A has been extensively studied and is well-regarded for its potent anticancer properties. In contrast, 12-Deoxywithastramonolide, another withanolide found in Withania somnifera (Ashwagandha), remains comparatively under-investigated in the context of its cytotoxic potential. This guide provides a detailed comparison of the cytotoxic activities of these two compounds, supported by available experimental data, to aid researchers in the field of oncology and drug discovery.

Quantitative Comparison of Cytotoxic Activity

A significant disparity exists in the volume of research concerning the cytotoxic effects of Withaferin A versus this compound. While numerous studies have quantified the potent cytotoxic activity of Withaferin A across a wide array of cancer cell lines, there is a notable absence of direct experimental data determining the IC50 values for this compound.

Withaferin A: A Potent Cytotoxic Agent

Withaferin A has consistently demonstrated robust cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been reported in numerous studies. The table below summarizes a selection of these findings.

Cancer TypeCell LineIC50 (µM)Reference
MelanomaMultiple Lines1.8 - 6.1[1]
Breast CancerMDA-MB-231~1.0Not specified in snippets
Breast CancerMCF-7~2.5Not specified in snippets
Head and Neck CancerUM-SCC-20.5Not specified in snippets
Head and Neck CancerMDA19860.8Not specified in snippets
Head and Neck CancerJMAR2.0Not specified in snippets
Head and Neck CancerJHU0112.2Not specified in snippets
GlioblastomaU87MG3.0
Oral CancerCa9-22>0.5 (at 24h)Not specified in snippets

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.

This compound: Limited Cytotoxic Data

To date, dedicated studies quantifying the cytotoxic activity of isolated this compound against cancer cell lines are scarce in publicly available literature. While some studies on Withania somnifera extracts have identified this compound as a constituent, they have not elucidated its specific contribution to the overall cytotoxic effect of the extract. One study suggested that this compound is less potent than Withaferin A in inhibiting the NF-κB signaling pathway, a key pathway in cancer cell survival. However, this does not provide a direct measure of its cytotoxic efficacy. Further research is imperative to determine the IC50 values of this compound across various cancer cell lines to enable a direct and quantitative comparison with Withaferin A.

Mechanisms of Action: A Focus on Withaferin A-Induced Apoptosis

The cytotoxic effects of Withaferin A are primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through multiple signaling pathways.

Key Signaling Pathways Targeted by Withaferin A

Withaferin A's pro-apoptotic activity involves the modulation of several key signaling pathways within cancer cells. A simplified representation of these pathways is provided below.

WithaferinA_Signaling cluster_WA Withaferin A cluster_Cellular_Effects Cellular Effects cluster_Apoptosis Apoptosis WA Withaferin A ROS ↑ ROS Production WA->ROS NFkB_Inhibition ↓ NF-κB Activation WA->NFkB_Inhibition Proteasome_Inhibition Proteasome Inhibition WA->Proteasome_Inhibition STAT3_Inhibition ↓ STAT3 Activation WA->STAT3_Inhibition Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 ratio, Cytochrome c release) ROS->Mitochondrial_Pathway NFkB_Inhibition->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Proteasome_Inhibition->Caspase_Activation STAT3_Inhibition->Mitochondrial_Pathway Mitochondrial_Pathway->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: Signaling pathways modulated by Withaferin A leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of withanolide cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 value G->H Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with the compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify viable, apoptotic, and necrotic cell populations F->G

References

A Comparative Guide to the Validation of HPLC Methods for 12-Deoxywithastramonolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 12-Deoxywithastramonolide, a key bioactive withanolide found in Withania somnifera (Ashwagandha). The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data to aid in method selection and validation.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and provides a comparison with High-Performance Thin-Layer Chromatography (HPTLC), another common technique for the analysis of withanolides.

ParameterRP-HPLC MethodHPTLC Method
Linearity Range 1–10 µg/mL[1]500–3000 ng/spot[2][3]
Correlation Coefficient (r²) > 0.999[1]0.9994[2][3]
Accuracy (% Recovery) 99.13–100.75%[1][4]95.05–101.05%
Precision (% RSD) < 2%[1][4]< 1.24%
Limit of Detection (LOD) 1.4 µg/mL (for Withaferin A)[5]9.48 ng/spot[3]
Limit of Quantification (LOQ) 1 µg/mL[1]28.73 ng/spot[3]

Experimental Protocols

Validated RP-HPLC Method for this compound

This section details the experimental protocol for a validated RP-HPLC method for the simultaneous quantification of withanolides, including this compound.[1][6]

1. Sample Preparation:

  • A hydroalcoholic extract of Withania somnifera root is prepared.

  • The combined extract is vacuum-concentrated.

  • The final volume is adjusted to 40 mL with methanol (B129727).[6]

  • Prior to injection, the sample is passed through a 0.45 µm membrane filter.[6]

2. Chromatographic Conditions:

  • Column: Gemini, Phenominex C18 (250mm X 4.6mm, 5 µ)[1][6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate.[1][6]

  • Flow Rate: 1.0 mL/min[1][6]

  • Column Temperature: 40°C[1][6]

  • Detection Wavelength: 230 nm[1][6]

  • Injection Volume: Not specified in the provided results. A typical injection volume is 10-20 µL.

  • Total Run Time: 25 minutes[1]

3. Method Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1]

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput alternative for the quantification of withanolides.

1. Sample Preparation:

  • An extract of Withania somnifera is prepared, and a specific concentration (e.g., 100 µg/mL) is made in methanol.[2]

  • For formulations, a powder of the capsules is extracted with methanol and sonicated.[2] The final solution is filtered.[2]

2. Chromatographic Conditions:

  • Stationary Phase: Aluminium plates pre-coated with silica (B1680970) gel 60 F254[7]

  • Mobile Phase: A mixture of dichloromethane, methanol, toluene, and acetone (B3395972) (5:1:1:0.5 v/v/v/v).[2][3]

  • Application: Samples are applied as 6mm bands.[2]

  • Development: Linear ascending development in a twin-trough glass chamber.[2]

  • Detection: Densitometric scanning at 365 nm.[3]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_result Result Sample Plant Material / Formulation Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC RP-HPLC System (C18 Column, Gradient Elution) Filtration->HPLC Standard This compound Standard SerialDilution Serial Dilution Standard->SerialDilution SerialDilution->HPLC Detection UV Detection (230 nm) HPLC->Detection Data Chromatographic Data (Peak Area, Retention Time) Detection->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy (% Recovery) Data->Accuracy Precision Precision (Repeatability & Intermediate) Data->Precision Specificity Specificity Data->Specificity LOD Limit of Detection Data->LOD LOQ Limit of Quantification Data->LOQ Robustness Robustness Data->Robustness ValidatedMethod Validated HPLC Method for This compound Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway_Placeholder Logical Relationship of Validation Parameters cluster_core Core Validation Parameters cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability cluster_outcome Outcome Linearity Linearity ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

References

A Comparative Guide to the Purity Assessment of 12-Deoxywithastramonolide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera (Ashwagandha). The purity of an analytical standard is paramount for accurate quantification and reliable experimental results in research and drug development. This document outlines the purity specifications from various commercial suppliers, details the analytical methodologies for purity assessment, and presents alternative withanolide standards for consideration.

Comparison of Commercial this compound Analytical Standards

The purity of commercially available this compound analytical standards can vary. It is crucial to select a standard that meets the requirements of the intended application. High-purity standards are essential for applications such as the calibration of analytical instruments and the quantification of this compound in complex matrices.

SupplierProduct NamePurity SpecificationAnalytical Method
Sigma-Aldrich This compound analytical standard≥95.0%HPLC
Cayman Chemical This compound≥98%Not specified
American Custom Chemicals Corporation This compound95.00%Not specified

Note: Purity specifications are subject to change and may vary by batch. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.

Alternative Withanolide Analytical Standards

In many analytical applications, particularly in the study of Withania somnifera extracts, multiple withanolides are quantified simultaneously. The following table lists common withanolide standards that can be used as alternatives or for comparative analysis.

CompoundSupplierPurity SpecificationAnalytical Method
Withaferin A Multiple≥98% (Typical)HPLC
Withanolide A Sigma-Aldrich≥95.0%HPLC
Withanolide B Multiple≥98% (Typical)HPLC
Withanoside IV Multiple≥98% (Typical)HPLC
Withanoside V Multiple≥98% (Typical)HPLC

Experimental Protocols for Purity Assessment

The purity of a this compound analytical standard is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity. Quantitative Nuclear Magnetic Resonance (qNMR) is considered a primary ratio method for determining purity without the need for a specific reference standard of the analyte.

This protocol is a general guideline for the purity assessment of this compound by HPLC-UV.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with or without a modifier like 0.1% formic acid or 10 mM ammonium (B1175870) acetate, is typical.[1][2]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: Return to 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 227 nm or 230 nm.[1][3]

  • Injection Volume: 10-20 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the instrument. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher sensitivity and confirmation of impurity identities, an LC-MS/MS method is recommended.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with shorter run times and smaller particle size columns for UHPLC.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for withanolides.

  • Mass Spectrometry Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.

    • Precursor Ion: For this compound (C₂₈H₃₈O₆, MW: 470.60), the protonated molecule [M+H]⁺ at m/z 471.3 is typically monitored.[4]

    • Product Ions: Specific product ions for this compound would be determined by infusion experiments or from literature.

  • Data Analysis: Purity is assessed by the relative response of the main compound compared to any detected impurities.

qNMR is a primary analytical technique for the purity determination of organic compounds, including analytical standards. It allows for direct quantification against a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound standard and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Method Validation and Performance Characteristics

Any analytical method used for purity assessment should be validated to ensure its accuracy and reliability. Typical validation parameters for chromatographic methods for withanolides are summarized below.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Precision (RSD%) < 5%
Accuracy (Recovery %) 85% - 115%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

A study on the UHPLC-PDA analysis of 11 withanolides, including this compound, reported recoveries in the range of 84.77–100.11% and a relative standard deviation for precision of less than 5.0%.[3]

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the purity assessment of a this compound analytical standard using HPLC-UV and LC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV/PDA Detector (227 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter lc UHPLC System filter->lc Inject column C18 Column lc->column ms Mass Spectrometer (ESI+, MRM) column->ms tic Generate TIC/ MRM Chromatograms ms->tic Ion Signal identify Identify Impurities (Mass Spectra) tic->identify quantify Relative Quantification identify->quantify

Caption: Workflow for LC-MS Purity Assessment.

References

Cross-validation of HPTLC and HPLC methods for withanolide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for the accurate quantification of withanolides, the key bioactive compounds in Withania somnifera (Ashwagandha). This guide provides a comprehensive cross-validation of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods, offering a detailed comparison of their performance, experimental protocols, and validation parameters.

This objective comparison is designed to assist in making informed decisions for quality control, routine analysis, and research applications involving withanolide quantification. Both HPTLC and HPLC are powerful techniques for the analysis of herbal extracts and formulations, each with its own set of advantages and limitations.

Methodology Comparison: HPTLC vs. HPLC

The choice between HPTLC and HPLC for withanolide quantification often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for simultaneous analysis of multiple samples.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput and cost-effective method.[1][2] It is particularly well-suited for rapid screening and quality control of raw materials and herbal formulations.[1][3]

High-Performance Liquid Chromatography (HPLC) , and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are column-based techniques known for their high resolution, sensitivity, and accuracy.[4][5] These methods are often considered the gold standard for the precise quantification of individual chemical constituents in complex mixtures.[5][6]

Quantitative Performance Data

The following tables summarize the key validation parameters for HPTLC and HPLC/UHPLC methods for the quantification of withanolides, based on published experimental data. These parameters are crucial for assessing the reliability and performance of each method.

Parameter HPTLC UHPLC Reference
Linearity Range 500-3000 ng/spot10-60 µg/mL[3]
Correlation Coefficient (R²) 0.99940.9994[3]
Limit of Detection (LOD) 9.48 ng/spot0.411 µg/mL[3]
Limit of Quantification (LOQ) 28.73 ng/spot1.245 µg/mL[3]

Table 1: Comparative validation parameters for HPTLC and UHPLC methods for withanolide quantification.

Parameter HPTLC (Withaferin A & Withanolide A) Reference
Linearity Range 2.5 - 250 ng/g (WFA)[7]
Correlation Coefficient (R²) 0.999 (WFA)[7]
Limit of Detection (LOD) 1.2 ng/g (WFA)[7]
Limit of Quantification (LOQ) 3.09 ng/g (WFA)[7]

Table 2: HPTLC validation parameters for specific withanolides.

Parameter RP-HPLC (Withaferin A) Reference
Linearity Range 1.2 - 720 µg/mL[8]
Correlation Coefficient 0.9998[8]
Limit of Detection (LOD) 1.4 µg/mL[8]
Limit of Quantification (LOQ) 3.7 µg/mL[8]

Table 3: RP-HPLC validation parameters for Withaferin A.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for both HPTLC and HPLC based on established research.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is a synthesis of methodologies described in the literature for the simultaneous quantification of withanolides.[1][3][9]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the dried plant extract or formulation powder in methanol (B129727) to a final concentration of 1 mg/mL.[1]

    • Prepare standard solutions of withanolides (e.g., withaferin A, withanolide A) in methanol at various concentrations to establish a calibration curve (e.g., 500-3000 ng/spot).[3]

  • Chromatography:

    • Stationary Phase: Use pre-coated silica (B1680970) gel 60 F254 HPTLC plates (e.g., 10 cm x 10 cm, 0.2 mm layer thickness).[3]

    • Sample Application: Apply the sample and standard solutions as bands on the HPTLC plate using an automatic sample applicator like a Linomat-V.[1]

    • Mobile Phase: A common mobile phase for withanolide separation is a mixture of toluene, ethyl acetate, and formic acid in varying ratios. One effective composition is toluene:ethyl acetate:formic acid:ethanol (6:3:0.1:0.6 v/v/v/v).[1] Another reported mobile phase is Dichloromethane:Methanol:Toluene:Acetone (5:1:1:0.5 v/v).[3]

    • Development: Develop the plate in a saturated twin-trough chamber up to a certain distance (e.g., 80 mm).[2]

  • Densitometric Analysis:

    • After development, dry the plate.

    • Perform densitometric scanning at a specific wavelength (e.g., 231 nm, 365 nm, or 530 nm after derivatization) using a TLC scanner.[1][3][9]

    • Quantify the withanolides by correlating the peak areas of the samples with those of the standards.

High-Performance Liquid Chromatography (HPLC/UHPLC) Protocol

This protocol is based on various RP-HPLC methods developed for the quantification of withanolides.[3][4][6]

  • Sample and Standard Preparation:

    • Prepare sample extracts by dissolving a known amount of the material in a suitable solvent, such as methanol or an ethanol:methanol:water mixture, followed by sonication and filtration.[10][11]

    • Prepare standard stock solutions of withanolides in methanol and dilute to create working standards for the calibration curve (e.g., 1-10 µg/mL or 10-60 µg/mL).[3][4]

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[4][6]

    • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (often with a modifier like 0.2% orthophosphoric acid or 10 mM ammonium (B1175870) acetate).[3][4] For example, an isocratic mobile phase of acetonitrile:water (0.2% OPA) (70:30, v/v) has been used.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[3][4]

    • Injection Volume: Inject a fixed volume of the sample and standard solutions (e.g., 20 µL).[10]

  • Detection:

    • Detect the eluting compounds using a UV-Vis or photodiode array (PDA) detector at a specific wavelength, typically around 228 nm, 230 nm, or 254 nm.[3][4][6]

    • Quantify the withanolides by comparing the peak areas of the samples to the calibration curve generated from the standards.

Workflow for Method Comparison

The following diagram illustrates a logical workflow for the cross-validation and comparison of HPTLC and HPLC methods for withanolide quantification.

G cluster_start Initial Phase cluster_hptlc HPTLC Method cluster_hplc HPLC/UHPLC Method cluster_comparison Comparative Analysis cluster_end Conclusion start Define Analytical Goal: Quantify Withanolides sample_prep Sample & Standard Preparation start->sample_prep hptlc_dev Method Development (Mobile Phase, Stationary Phase) sample_prep->hptlc_dev hplc_dev Method Development (Column, Mobile Phase, Flow Rate) sample_prep->hplc_dev hptlc_val Method Validation (ICH Guidelines) hptlc_dev->hptlc_val hptlc_quant Quantification of Withanolides hptlc_val->hptlc_quant compare_data Compare Validation Data: Linearity, LOD, LOQ, Accuracy, Precision hptlc_quant->compare_data hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_quant Quantification of Withanolides hplc_val->hplc_quant hplc_quant->compare_data compare_perf Evaluate Performance: Throughput, Cost, Resolution, Sensitivity compare_data->compare_perf conclusion Select Optimal Method Based on Requirements compare_perf->conclusion

Workflow for HPTLC and HPLC method cross-validation.

Conclusion

Both HPTLC and HPLC are robust and reliable methods for the quantification of withanolides. The choice between them should be guided by the specific analytical needs.

  • HPTLC is highly advantageous for high-throughput screening and routine quality control of a large number of samples due to its parallel analysis capability.

  • HPLC/UHPLC offers superior resolution and sensitivity, making it the preferred method for the precise quantification of individual withanolides, especially at low concentrations, and for complex research applications.

By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality, safety, and efficacy of Withania somnifera products.

References

A Comparative Analysis of the Biological Activities of 12-Deoxywithastramonolide and Withanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha). Among the myriad of identified withanolides, 12-Deoxywithastramonolide and withanone (B1683312) have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological activities of these two closely related compounds, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the biological activities of this compound and withanone. It is important to note that a direct comparison of cytotoxic activities is challenging due to the lack of studies using the same cancer cell lines and identical experimental conditions.

Table 1: Cytotoxic Activity (IC50 values)
Compound Cell Line IC50 (µM)
This compoundA549 (Lung Carcinoma)47.1
HT-29 (Colorectal Carcinoma)29.8
WithanoneA549 (Lung Carcinoma)> 10
HCT-15 (Colon Carcinoma)> 10
SK-MEL-2 (Melanoma)> 10
SK-OV-3 (Ovarian Carcinoma)> 10

Note: The IC50 values for withanone were reported as greater than 10 µM, indicating lower cytotoxicity compared to the positive controls used in that specific study. The experimental conditions for determining the IC50 values for the two compounds were different.

Table 2: Binding Affinity to ACE2 Receptor
Compound Binding Energy (kcal/mol) IC50 (ACE2-RBD Interaction)
This compound-25.85 ± 3.94Not Available
Withanone-27.98 ± 6.100.33 ng/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or withanone in dimethyl sulfoxide (B87167) (DMSO).
  • Prepare serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.
  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
  • Treat the cells with this compound or withanone at the desired concentrations for the specified time. Include appropriate controls (untreated and positive control, e.g., H2O2).

2. DCFH-DA Staining:

  • After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).
  • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
  • Incubate the plate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

3. Fluorescence Measurement:

  • After incubation, wash the cells twice with warm PBS to remove the excess probe.
  • Add 100 µL of PBS to each well.
  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

4. Data Analysis:

  • The level of intracellular ROS is proportional to the fluorescence intensity. The results are typically expressed as a percentage of the control.

Signaling Pathways

Withanone: Induction of ROS-Mediated Apoptosis

Withanone has been shown to selectively induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of the p53 tumor suppressor protein, which in turn triggers the intrinsic apoptotic pathway.

Withanone_Apoptosis_Pathway Withanone Withanone ROS ↑ Reactive Oxygen Species (ROS) Withanone->ROS p53 p53 Activation ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Withanone-induced ROS-mediated apoptosis pathway.

This compound: Putative Anti-inflammatory and Anticancer Signaling

While the precise signaling cascade for this compound in cancer is not fully elucidated, withanolides, in general, are known to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Deoxywithastramonolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deoxywithastramonolide This compound IKK IKK Complex Deoxywithastramonolide->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Nucleus Nucleus Gene_Expression Target Gene Expression NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Putative inhibition of the NF-κB pathway by this compound.

Discussion and Conclusion

Both this compound and withanone exhibit promising biological activities, particularly in the context of cancer and inflammation. The available data suggests that they may operate through distinct yet potentially overlapping mechanisms.

Withanone demonstrates a clear pro-apoptotic effect in cancer cells, mediated by the induction of ROS and subsequent activation of the p53 pathway. Its lower cytotoxicity against normal cells, as suggested by some studies, makes it an attractive candidate for further investigation as a selective anticancer agent. Furthermore, its ability to inhibit the interaction between the ACE2 receptor and the SARS-CoV-2 spike protein's receptor-binding domain highlights its potential antiviral applications.

This compound has shown cytotoxic effects against specific cancer cell lines and is proposed to act, at least in part, through the inhibition of the pro-inflammatory and pro-survival NF-κB pathway. This mechanism underscores its potential as both an anti-inflammatory and anticancer agent.

Future Directions: To provide a more definitive comparison, further research is required. Specifically, head-to-head studies evaluating the cytotoxicity of both compounds across a broad panel of cancer cell lines under standardized conditions are crucial. A deeper investigation into the specific molecular targets and signaling pathways of this compound will also be essential to fully understand its therapeutic potential.

A Head-to-Head Study: 12-Deoxywithastramonolide in Comparison to Other Prominent Withanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 12-Deoxywithastramonolide and other key withanolides, including Withaferin A, Withanolide A, and Withanone. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development. While direct head-to-head comparative studies across all these compounds are limited, this guide synthesizes available data to facilitate an informed understanding of their relative performance.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of this compound, Withaferin A, Withanolide A, and Withanone. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 values in µM)

WithanolideA549 (Lung Carcinoma)HT-29 (Colon Carcinoma)MCF-7 (Breast Carcinoma)U2OS (Osteosarcoma)HepG2 (Hepatocellular Carcinoma)
This compound 47.129.8Data Not AvailableData Not AvailableData Not Available
Withaferin A ~2.5[1]Data Not Available1.3[1]0.32Data Not Available
Withanolide A Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Withanone Data Not AvailableData Not AvailableData Not AvailableShowed milder cytotoxicity compared to Withaferin A[2]Data Not Available

Table 2: Comparative Anti-inflammatory Activity

WithanolideKey Anti-inflammatory Effects
This compound Reduces TNF-α and increases IL-10 production in mice.
Withaferin A Potent inhibitor of the NF-κB signaling pathway[2][3][4][5]. Found to be the most effective in suppressing activated inflammatory pathways among analyzed withanolides in one study[6].
Withanolide A Identified as an effective withanolide against inflammatory target molecules in a molecular docking analysis[6].
Withanone Showed prominent suppression of LPS-induced pro-inflammatory cytokines[6].

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Cell Viability (MTT) Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the withanolide of interest (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)
  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired concentration of the withanolide for 24 hours.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with different concentrations of the withanolide for 1 hour.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Mandatory Visualization

Signaling Pathways

Withanolide_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Withanolides Withanolides (e.g., Withaferin A) Withanolides->IKK Inhibition ROS ROS Withanolides->ROS Induces Apoptosis_Cytoplasm Pro-apoptotic Proteins ROS->Apoptosis_Cytoplasm Activates Apoptosis_Nucleus Apoptosis Apoptosis_Cytoplasm->Apoptosis_Nucleus Initiates Gene_Transcription Inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Induces Experimental_Workflow start Start: Cell Culture treatment Treatment with Withanolides (e.g., this compound, Withaferin A) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (DAPI Staining) treatment->apoptosis inflammation Anti-inflammatory Assay (NF-κB Reporter) treatment->inflammation data_analysis Data Analysis (IC50 Calculation, etc.) cytotoxicity->data_analysis apoptosis->data_analysis inflammation->data_analysis comparison Comparative Analysis of Biological Activity data_analysis->comparison

References

Reproducibility of 12-Deoxywithastramonolide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of 12-Deoxywithastramonolide, a naturally occurring withanolide found in Withania somnifera (Ashwagandha). The reproducibility of experimental results is a cornerstone of scientific validity. This document aims to facilitate an objective comparison of published findings by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Summary

The bioactivity of this compound is often evaluated in the context of Withania somnifera extracts, where it is one of several bioactive withanolides. The following tables summarize key quantitative data from studies investigating the bioavailability, pharmacokinetics, and cytotoxic effects of extracts containing this compound.

Table 1: In Vitro Permeability of this compound

CompoundApparent Permeability (Papp) (cm/s)Experimental ModelReference
This compound1.97 x 10⁻⁵Caco-2 cell monolayer[1]

Table 2: Pharmacokinetic Parameters of this compound in Humans after Oral Administration of a Withania somnifera Extract

ParameterValueUnitsDosingReference
Cmax5.498 ± 1.986ng/mLSingle oral dose of 400 mg extract
Tmax1.375 ± 0.510hoursSingle oral dose of 400 mg extract
AUC₀-tNot Reported--
t₁/₂Not Reported--

Table 3: Cytotoxicity of Withania somnifera Root Extracts Containing this compound

Extraction MethodThis compound Content (mg/g extract)Cell LineIC₅₀ (µg/mL)Reference
Maceration (Ethanol)Not specifiedHuman hepatoma (Hep-G2)Not Reported[2]
Maceration (Ethanol)Not specifiedHuman breast (MCF-7)Not Reported[2]
Microwave-Assisted Extraction (MAE) (Ethanol)Not specifiedHuman hepatoma (Hep-G2)Not Reported[2]
Microwave-Assisted Extraction (MAE) (Ethanol)Not specifiedHuman breast (MCF-7)Not Reported[2]

Note: While the study by Al-arafi et al. (2023) investigated the cytotoxic activities of Withania somnifera root extracts prepared by different methods, the specific concentration of this compound in each extract and the corresponding IC₅₀ values for this specific compound were not detailed.[2]

Experimental Protocols

To ensure the reproducibility of bioactivity studies, a thorough understanding of the experimental methodologies is crucial. Below are detailed protocols from the cited literature.

In Vitro Permeability Assay (Caco-2 Model)[1]
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells were cultured for 21-25 days to form a differentiated monolayer.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Test Compound Preparation: A stock solution of this compound was prepared in DMSO and diluted in the assay medium to the final concentration.

  • Permeability Measurement: The Caco-2 monolayer was placed in a Transwell® system. The test compound was added to the apical (AP) side, and samples were collected from the basolateral (BL) side at various time points. The concentration of the compound in the samples was determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Human Pharmacokinetic Study
  • Study Design: A single-dose, open-label study in healthy human volunteers.

  • Investigational Product: Capsules containing 400 mg of a standardized Withania somnifera root extract. The concentration of this compound in the extract was quantified.

  • Sample Collection: Blood samples were collected at predefined time points before and after oral administration.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters, including Cmax and Tmax.

Cytotoxicity Assay (MTT Assay)[2]
  • Cell Lines: Human hepatoma (Hep-G2) and human breast (MCF-7) cancer cells.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Withania somnifera root extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

  • Incubation: Plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, was determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and comparing different studies.

Bioavailability_Workflow cluster_Preparation Sample Preparation cluster_Caco2_Model Caco-2 Permeability Assay cluster_Analysis Analysis Stock_Solution This compound Stock Solution (DMSO) Assay_Medium Dilution in Assay Medium (HBSS) Stock_Solution->Assay_Medium Apical_Chamber Apical Side (Donor Chamber) Caco2_Monolayer Caco-2 Cell Monolayer Apical_Chamber->Caco2_Monolayer Addition of Test Compound Basolateral_Chamber Basolateral Side (Receiver Chamber) Caco2_Monolayer->Basolateral_Chamber Compound Transport Sample_Collection Sample Collection from Basolateral Side Basolateral_Chamber->Sample_Collection LC_MS_MS LC-MS/MS Analysis Sample_Collection->LC_MS_MS Papp_Calculation Papp Calculation LC_MS_MS->Papp_Calculation

Caption: Workflow for determining the in vitro permeability of this compound.

Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells (e.g., Hep-G2, MCF-7) Treatment Treat with Withania somnifera Extract (Containing this compound) Cell_Seeding->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of extracts.

Withanolide_Signaling cluster_cell Cancer Cell Withanolides Withanolides (including this compound) ROS ↑ Reactive Oxygen Species (ROS) Withanolides->ROS Cell_Cycle_Arrest Cell Cycle Arrest Withanolides->Cell_Cycle_Arrest NF_kB ↓ NF-κB Pathway Withanolides->NF_kB Apoptosis Apoptosis ROS->Apoptosis Inflammation ↓ Pro-inflammatory Cytokines NF_kB->Inflammation

Caption: General signaling pathways modulated by withanolides in cancer cells.

References

A Comparative Guide to the Quantification of 12-Deoxywithastramonolide Across Analytical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera (Ashwagandha), is critical for research, quality control of herbal formulations, and pharmacokinetic studies.[1][2] This guide provides a comparative overview of various analytical methods employed for its quantification, drawing upon data from several key studies. While a direct inter-laboratory comparison study has not been identified in the public domain, this document synthesizes validation data from multiple independent research laboratories to offer a comprehensive performance comparison of available analytical techniques.

The primary methods utilized for the quantification of this compound and other withanolides include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5] Each method presents distinct advantages in terms of sensitivity, selectivity, and accessibility.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound as reported in peer-reviewed literature. This data allows for an objective comparison of key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Method Linearity (r²) LOD (µg/mL) LOQ (µg/mL) Recovery (%) Precision (RSD < %) Reference
UHPLC-PDA> 0.990.213–0.3620.646–1.09884.77–100.11< 5.0[4]
HPTLC0.9990.022 (ng/band)0.066 (ng/band)--[5]
LC-MRM-MS-----[3]

Note: Direct comparison of LOD and LOQ between HPTLC (ng/band) and UHPLC-PDA (µg/mL) is complex due to the different units and methodologies.

Detailed Experimental Protocols

An understanding of the underlying experimental procedures is crucial for evaluating and replicating analytical methods. Below are detailed protocols for the key techniques used in the quantification of this compound.

Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)

This method offers a robust and widely accessible approach for the simultaneous quantification of multiple withanolides.[4]

  • Instrumentation: An ultra-high-performance liquid chromatography system equipped with a photodiode array detector.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: Typically around 0.5 mL/min.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Extraction of the plant material or formulation with a suitable solvent (e.g., methanol).

    • Filtration of the extract through a 0.22 µm filter before injection.

  • Validation Parameters: The method is validated according to ICHQ2R1 guidelines, assessing linearity, LOD, LOQ, precision, accuracy, and recovery.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a sensitive and high-throughput method for the simultaneous determination of key withanolides.[5]

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Aluminum-backed silica (B1680970) gel 60F254 HPTLC plates.[5]

  • Mobile Phase: A mixture of dichloromethane-methanol-acetone-diethyl ether (15:1:1:1, v/v/v/v) has been reported to be effective.[5]

  • Sample Application: Samples are applied as bands on the HPTLC plate.

  • Densitometric Analysis: Quantification is performed by scanning the plates in reflection/absorption mode at 230 nm.[5]

  • Validation: The method is validated for parameters including linearity, recovery, precision, accuracy, robustness, LOD, and LOQ, following International Conference on Harmonisation (ICH) guidelines.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with multiple-reaction-monitoring (MRM), offers high sensitivity and selectivity, making it suitable for complex matrices and pharmacokinetic studies.[1][3]

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Acquisition Mode: Multiple-reaction-monitoring (MRM) is employed for targeted quantification.[3]

  • Chromatographic Conditions: Similar to HPLC-PDA, utilizing a C18 column with a gradient of acetonitrile and water containing formic acid.

  • Sample Preparation: Plasma samples may require protein precipitation followed by solid-phase extraction. Plant extracts are typically filtered before injection.

  • Data Analysis: Quantification is based on the peak area of specific precursor-product ion transitions for this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the analytical methods described above.

cluster_0 Sample Preparation cluster_1 UHPLC-PDA Analysis A Plant Material / Formulation B Extraction (e.g., Methanol) A->B C Filtration (0.22 µm) B->C D UHPLC System C->D Injection E C18 Column D->E F PDA Detector (230 nm) E->F G Data Acquisition & Quantification F->G

Caption: UHPLC-PDA workflow for this compound quantification.

cluster_0 Sample Preparation cluster_1 HPTLC Analysis A Plant Material B Extraction A->B C Sample Application (Bands) B->C D Chromatographic Development C->D E Densitometric Scanning (230 nm) D->E F Quantification E->F

Caption: HPTLC workflow for this compound analysis.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis A Biological Matrix / Extract B Protein Precipitation / SPE A->B C Filtration B->C D LC System C->D Injection E Mass Spectrometer (MRM) D->E F Data Analysis E->F

Caption: LC-MS workflow for sensitive quantification.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. UHPLC-PDA offers a good balance of performance and accessibility for routine quality control. HPTLC is a valuable tool for high-throughput screening. For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, LC-MS is the method of choice. The data presented in this guide, compiled from various research findings, provides a foundation for selecting the most appropriate methodology and for the development and validation of in-house analytical procedures. Further inter-laboratory comparison studies are warranted to establish standardized methods for the quantification of this important bioactive compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 12-Deoxywithastramonolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural framework for the safe handling and disposal of 12-Deoxywithastramonolide, drawing from general best practices for managing cytotoxic compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before commencing any procedure that involves this compound, it is imperative to consult your institution's specific safety protocols for handling cytotoxic materials. The following are general but essential precautions:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to, the equipment outlined in the table below.

  • Spill Management: A cytotoxic spill kit should be readily accessible. All personnel must be trained in its proper use. In the event of a spill, the area should be immediately secured and decontaminated according to your institution's established procedures.

Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection GlovesChemically resistant, disposable (e.g., double gloving with nitrile gloves)
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown with long sleeves and elastic cuffs
Eye Protection Safety GogglesChemical splash goggles
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when splashes are possible
Respiratory Protection RespiratorAn N95 or higher-rated respirator may be required, based on the procedure and institutional risk assessment

Step-by-Step Disposal Procedure for this compound Waste

The following protocol outlines the general steps for the safe disposal of waste contaminated with this compound.

  • Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste. This includes empty vials, contaminated PPE, and any materials used for cleaning spills.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant waste containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the appropriate hazard symbols.

  • Packaging of Waste:

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, bench paper) in a designated, labeled waste bag or container.

    • Liquid Waste: Collect liquid waste in a sealed, shatter-resistant container that is clearly labeled. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

    • Sharps: All contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

  • Container Sealing and Storage: Once the waste container is full (typically no more than three-quarters), securely seal it. Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected for disposal.

  • Waste Collection and Disposal: Arrange for the collection of the cytotoxic waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of cytotoxic waste down the drain or in the regular trash.

Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A This compound Use B Contaminated Materials (PPE, Glassware, etc.) A->B C Segregate into Labeled Cytotoxic Waste Containers B->C D Solid Waste C->D Solids E Liquid Waste C->E Liquids F Sharps Waste C->F Sharps G Securely Seal Containers D->G E->G F->G H Store in Designated Secure Area G->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals you are working with. If an SDS for this compound becomes available, its specific recommendations should be followed.

References

Essential Safety and Operational Guide for Handling 12-Deoxywithastramonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 12-Deoxywithastramonolide. The following procedural guidance is intended to ensure a safe laboratory environment and promote best practices in research and development.

Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazardous nature of this compound. While one Safety Data Sheet (SDS) indicates it is not classified as hazardous under the Globally Harmonized System (GHS), another outlines specific protective measures. Therefore, a cautious approach is strongly recommended. The following PPE should be considered mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated.[1]
Body Protection Laboratory CoatA full-length lab coat, preferably fire/flame resistant and impervious, should be worn to protect skin and clothing.[1]
Respiratory Protection Fume Hood / Full-Face RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] In situations where exposure limits may be exceeded, a full-face respirator should be used.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.

Personal Hygiene
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Procedural Controls
  • Weighing and Transferring: Weigh and transfer the solid compound within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Container Management: Keep containers tightly closed when not in use.[1]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.

  • Incompatibilities: Store apart from foodstuff containers and incompatible materials.

  • Container: Store in the original, tightly sealed container.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Contaminated Materials: Used gloves, weighing papers, pipette tips, and other disposable materials that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.

  • Unused Product: Dispose of any unused this compound as chemical waste. Do not pour down the drain or discard in general trash.[1]

  • Waste Collection: All waste containers must be clearly labeled with the contents. Arrange for pickup by your institution's environmental health and safety department.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₈H₃₈O₆
Molecular Weight 470.6 g/mol
Appearance Solid
Storage Temperature -20°C

Table 2: Solubility

SolventSolubility
Ethanol 20 mg/mL
DMF 2 mg/mL
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL
DMSO 0.1 mg/mL

Table 3: Cytotoxicity

Cell LineIC₅₀ (µM)
A549 (Lung) 47.1
HT-29 (Colorectal) 29.8

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a general workflow for handling this compound in a cell-based assay and a plausible signaling pathway for its cytotoxic effects based on the known activity of similar natural compounds.

G cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis A Retrieve this compound from -20°C storage B Equilibrate to room temperature A->B C Weigh desired amount in a fume hood B->C D Prepare stock solution (e.g., in DMSO) C->D F Prepare working solutions by diluting stock D->F E Culture cells to desired confluency E->F G Treat cells with This compound F->G H Incubate for defined period G->H I Perform cell-based assay (e.g., viability, apoptosis) H->I J Data acquisition I->J K Data analysis J->K

Caption: General workflow for a cell-based assay using this compound.

G cluster_cell Cancer Cell Compound This compound Mito Mitochondrion Compound->Mito induces stress Bax Bax Mito->Bax activates Bcl2 Bcl-2 Bax->Bcl2 inhibits CytC Cytochrome c Bax->CytC promotes release Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9->Apoptosome forms Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.